PTH (1-38) (HUMAN)
Description
Properties
CAS No. |
104218-12-4 |
|---|---|
Molecular Formula |
C12H11NO2 |
Origin of Product |
United States |
Molecular Architecture and Functional Determinants of Pth 1 38 Human
Peptide Synthesis Methodologies for Research Applications
The synthesis of PTH (1-38) and its analogs for research purposes is predominantly achieved through solid-phase peptide synthesis (SPPS). biorxiv.orgnih.gov This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. Automated peptide synthesizers are often employed to streamline this process. google.com
Key steps in SPPS for PTH (1-38) include:
Resin and Protecting Groups: A common choice is a Rink Amide resin, which will result in a C-terminal carboxamide upon cleavage. biorxiv.orggoogle.com The Fmoc (fluorenylmethoxycarbonyl) protecting group is typically used to temporarily block the N-terminus of each amino acid as it is added to the chain. biorxiv.orggoogle.com Side chains of reactive amino acids are also protected to prevent unwanted side reactions. google.com
Coupling and Deprotection: Coupling agents like diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) or proprietary reagents like HATU are used to facilitate the formation of peptide bonds. biorxiv.orgpnas.org Following each coupling step, the Fmoc group is removed with a mild base, typically piperidine, to allow for the addition of the next amino acid. google.com
Cleavage and Purification: Once the entire peptide sequence is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA). google.compnas.org The crude peptide is then purified to a high degree using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). google.com
More advanced techniques like native chemical ligation (NCL) have also been applied to the synthesis of full-length human PTH (1-84), which involves the synthesis of smaller peptide fragments that are then joined together. pnas.orgresearchgate.net This convergent strategy can be advantageous for producing larger, more complex peptides. pnas.org
Structural Conformations and Dynamic Properties in Solution
The three-dimensional structure of PTH (1-38) in solution is dynamic and has been investigated using various biophysical techniques, primarily nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netoup.com
Early NMR studies on the related fragment PTH (1-34) revealed that in aqueous solution, the peptide exists in a flexible conformation with limited secondary structure. oup.comnih.gov However, in membrane-mimicking environments, such as in the presence of dodecylphosphocholine (B1670865) micelles or trifluoroethanol (TFE), the peptide adopts a more defined structure. oup.comsemanticscholar.org
Key structural features of PTH (1-38) in solution include:
Helical Domains: Multiple NMR studies have shown the presence of two α-helical domains. nih.govresearchgate.netoup.com One helix is typically located in the N-terminal region (around residues 3-13), and a second, more stable helix is found in the C-terminal portion (around residues 21-29). nih.govoup.com
Flexible Hinge: These two helical regions are connected by a flexible "hinge" or turn region (around residues 16-19), which allows for a significant degree of conformational flexibility. nih.govoup.com This flexibility is thought to be important for the peptide's ability to bind to its receptor.
Globular C-terminus: The C-terminal helix contributes to a somewhat globular structure in that region, featuring a hydrophobic core formed by residues such as Leu15, Leu18, Trp23, and Val31. nih.govresearchgate.net
It is important to note that while solution NMR studies often suggest a bent or "U-shaped" structure, X-ray crystallography of hPTH(1-34) has revealed a more extended, continuous α-helical conformation. oup.comsemanticscholar.org This discrepancy highlights the dynamic nature of the peptide and the influence of its environment on its conformation. Recent cryo-electron microscopy (cryo-EM) studies of a long-acting PTH analog bound to its receptor show the peptide as a continuous α-helix. nih.gov
Identification and Role of Key Amino Acid Residues in Bioactivity
Structure-activity relationship studies have identified specific amino acid residues within PTH (1-38) that are critical for its biological activity, primarily its interaction with the parathyroid hormone 1 receptor (PTH1R). oup.comimrpress.comphysiology.org The bioactivity can be broadly divided into two functional domains within the peptide: a receptor activation domain and a receptor binding domain.
N-Terminal Activation Domain: The extreme N-terminus is crucial for receptor activation and signal transduction. oup.comacs.org
Residues 1 and 2: Removal of the first two amino acids (Ser-Val) significantly diminishes the peptide's ability to activate adenylyl cyclase. oup.comacs.org The free α-amino group of the first residue is particularly important for activating the phospholipase C (PLC) signaling pathway. acs.org
Residues 1-13: This region, particularly the first 13 amino acids, is essential for binding to the transmembrane domain of the PTH1R and initiating the signaling cascade. imrpress.com
C-Terminal Binding Domain: The C-terminal portion of the peptide is primarily responsible for high-affinity binding to the extracellular domain of the PTH1R. oup.comphysiology.org
Residues 15-34: This region constitutes the main binding domain. oup.comphysiology.org
Residue 19: This position is thought to interact with the transmembrane domain of the receptor. oup.com
Hydrophobic Residues: Hydrophobic residues within the C-terminal helix, such as Trp23, are important for creating a stable interaction with the receptor. nih.govresearchgate.net
The following table summarizes the roles of key residues and regions:
| Residue/Region | Primary Function | Supporting Findings |
| 1-2 | Receptor Activation | Deletion reduces adenylyl cyclase activation. oup.com Free α-amino group is critical for PLC activation. acs.org |
| 1-13 | Receptor Activation/Binding | Binds to the transmembrane domain of PTH1R. imrpress.com |
| 15-34 | High-Affinity Binding | Main binding domain for the extracellular part of the receptor. oup.comphysiology.org |
| 19 (Arg) | Receptor Interaction | Interacts with the transmembrane domain of PTH1R. oup.com |
| 23 (Trp) | Hydrophobic Core/Binding | Contributes to the hydrophobic core and receptor interaction. nih.govresearchgate.net |
| 25 (Arg) | Dimerization/Signaling | A mutation to Cysteine (R25C) can lead to dimerization and altered signaling. elifesciences.org |
Post-Translational Modifications and their Impact on Function
The full-length PTH (1-84) can undergo several post-translational modifications (PTMs) that can influence its biological activity and detection in assays. mdpi.com While PTH (1-38) is a synthetic fragment, understanding the PTMs of the native hormone provides context for its function.
Phosphorylation: One of the most studied PTMs is the phosphorylation of serine residues.
Serine 17: Phosphorylation at this position can occur, and this modified form, sometimes referred to as "amino-PTH," has been detected in patients with hyperparathyroidism. mdpi.combiorxiv.orgnih.gov The precise biological significance of this modification is still under investigation, but it may alter the hormone's activity. nih.gov PKA-mediated phosphorylation of Pin1, an enzyme that regulates PTH mRNA stability, can be influenced by factors that increase cAMP, ultimately affecting PTH expression. biorxiv.org
Other Phosphorylation Sites: Studies have also implicated phosphorylation in the regulation of Cbfa1/Runx2, a transcription factor involved in the anabolic effects of PTH on bone. oup.com
Oxidation: The methionine residues at positions 8 and 18 are susceptible to oxidation. nih.gov Oxidation of these residues in PTH (1-34) has been shown to abolish its hypotensive effects while retaining its hypercalcemic activity, indicating that different biological activities can be separated by such modifications. nih.gov
The presence of these modifications can complicate the interpretation of PTH levels measured by immunoassays, as different antibodies may have varying cross-reactivity with modified forms of the hormone. nih.govd-nb.info
Structure-Activity Relationship Studies of PTH (1-38) (HUMAN) Analogs
The development of synthetic analogs of PTH (1-38) has been a powerful tool for dissecting its structure-activity relationships and for creating molecules with altered or improved therapeutic properties. biorxiv.orgimrpress.comnih.gov
N-Terminal Truncations: As mentioned previously, analogs with truncations at the N-terminus have been instrumental in defining the activation domain.
PTH (2-34) and PTH (3-34): These analogs show significantly reduced potency in activating adenylyl cyclase, highlighting the critical role of the first few amino acids. biorxiv.orgoup.com Analogs lacking the first six residues can act as competitive antagonists of the PTH1R. nih.gov
Amino Acid Substitutions: Replacing specific amino acids has revealed their importance and has led to the development of more stable or selective analogs.
[Nle8,18, Tyr34]bPTH(1-34): Replacing the easily oxidized methionine residues with norleucine (Nle) creates an analog that is resistant to oxidation and retains its biological activity. nih.gov
[Gly1, Arg19]hPTH(1-28): This analog was designed to be a signal-selective agonist, showing full adenylyl cyclase activity but no phospholipase C activity. acs.org
Abaloparatide: A synthetic analog of PTHrP(1-34), which shares homology with PTH, demonstrates how modifications can alter receptor binding and signaling dynamics. biorxiv.org
Conformationally Constrained Analogs: Introducing structural constraints, such as lactam bridges, has been used to stabilize helical structures and probe the receptor-bound conformation.
Cyclization between residues 22 and 26 was found to increase activity, suggesting an α-helical conformation in this region is favorable for receptor binding. acs.org
In contrast, cyclization between residues 26 and 30 decreased activity, indicating that this part of the peptide may adopt a non-classical helical structure when bound to the receptor. acs.org
The table below provides examples of PTH analogs and their key characteristics:
| Analog | Modification(s) | Key Finding |
| PTH (2-34) | Deletion of Ser1 | Reduced potency for adenylyl cyclase activation. biorxiv.org |
| PTH (7-34) | Deletion of residues 1-6 | Acts as a competitive antagonist. nih.gov |
| [Nle8,18, Tyr34]bPTH(1-34) | Met8→Nle, Met18→Nle, Phe34→Tyr | Resistant to oxidation, retains activity. nih.gov |
| [Gly1, Arg19]hPTH(1-28) | Ser1→Gly, Gln28→end | Selective for adenylyl cyclase pathway over phospholipase C. acs.org |
| Lactam-bridged analog (22-26) | Cyclization between Glu22 and Lys26 | Increased biological activity, stabilized α-helix. acs.org |
These studies collectively demonstrate that the biological activity of PTH (1-38) is a result of a complex interplay between its primary sequence, its conformational dynamics, and its specific interactions with the PTH1R.
Parathyroid Hormone Type 1 Receptor Pth1r Interaction and Signal Transduction
Ligand Binding Kinetics and Affinity to PTH1R
The interaction between PTH (1-38) and PTH1R is a multi-step process, often described by a "two-domain" binding model. nih.govscholaris.ca This model posits an initial, rapid binding of the C-terminal portion of the PTH fragment to the N-terminal extracellular domain (ECD) of the PTH1R. scholaris.canih.gov This is followed by a slower, but crucial, interaction where the N-terminal region of the ligand inserts into the transmembrane domain (TMD) of the receptor. scholaris.canih.gov This second step is essential for catalyzing G protein activation and initiating signal transduction. scholaris.ca
Studies have revealed that PTH (1-34), a closely related and well-studied fragment, binds to the PTH1R ECD with a dissociation constant (Kd) in the micromolar range, a value similar to that of Parathyroid hormone-related protein (PTHrP). nih.gov The N-terminal residues of PTH, particularly the first two amino acids, are critical for the activation of adenylyl cyclase, while the C-terminal portion (residues 15-34) is primarily responsible for high-affinity receptor binding. scholaris.ca The binding of PTH (1-38) to PTH1R is characterized by the formation of a stable ligand-receptor complex, which influences the duration of downstream signaling. nih.gov
Binding Characteristics of PTH Ligands to PTH1R
| Ligand Fragment | Primary Binding Domain on PTH1R | Key Function | Reference |
|---|---|---|---|
| C-terminus (e.g., residues 15-34) | N-terminal Extracellular Domain (ECD) | High-affinity binding | scholaris.ca |
| N-terminus (e.g., residues 1-14) | Transmembrane Domain (TMD) | G protein activation | scholaris.cadoi.org |
Conformational Dynamics of PTH1R Upon Ligand Binding
Upon binding of PTH (1-38), the PTH1R undergoes significant conformational changes that are essential for its activation. Research has identified at least two distinct high-affinity receptor conformations, termed R0 and RG. nih.govoup.com The R0 conformation is characterized by its stability and is associated with prolonged intracellular signaling, potentially from endosomes. oup.comguidetopharmacology.org Ligands that preferentially bind to the R0 state, such as certain PTH analogues, tend to induce sustained signaling responses. nih.govoup.com In contrast, the RG conformation is linked to more transient signaling that primarily occurs at the cell surface. oup.com
Cryo-electron microscopy has provided detailed insights into the active structure of the PTH1R. When bound to a PTH analog, the peptide adopts an extended helical structure, with its N-terminus inserting deep into the receptor's transmembrane core. nih.gov This insertion induces a sharp kink in transmembrane helix 6, a key conformational change that facilitates G protein coupling. nih.gov While the transmembrane domain adopts a relatively uniform active state, the extracellular domain exhibits considerable flexibility, adopting multiple conformations. nih.govresearchgate.netresearchgate.net This dynamic nature of the ECD is thought to play a role in the initial capture of the ligand and the subsequent activation of the receptor. nih.gov
Canonical G Protein-Coupled Signaling Cascades
Activation of PTH1R by PTH (1-38) triggers signaling through multiple heterotrimeric G proteins, primarily Gs and Gq. genome.jpphysiology.org This leads to the activation of two major downstream signaling cascades that regulate a wide array of cellular functions.
The most well-characterized pathway activated by PTH (1-38) is the Gs-mediated adenylyl cyclase (AC) cascade. doi.orgmdpi.comnih.gov Upon PTH binding, the activated PTH1R couples to the Gs protein, leading to the stimulation of adenylyl cyclase. researchgate.net This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). researchgate.net The resulting increase in intracellular cAMP levels acts as a second messenger, activating Protein Kinase A (PKA). mdpi.comresearchgate.netovid.com PKA, in turn, phosphorylates a variety of downstream target proteins, thereby mediating many of the physiological effects of PTH in bone and kidney cells. nih.govnih.gov This signaling is not confined to the plasma membrane; the internalized PTH-PTH1R complex can continue to generate cAMP from endosomes, contributing to a prolonged signal. guidetopharmacology.orgnih.govmdpi.com
In addition to the Gs pathway, PTH (1-38) also activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). physiology.orgnih.govnih.gov Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netnih.govjci.org IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. nih.govjci.org The resulting increase in cytosolic calcium concentration, along with DAG, activates Protein Kinase C (PKC). mdpi.comnih.gov The activation of the PLC/PKC pathway is crucial for certain cellular responses to PTH, including proliferation in osteoblastic cells. nih.gov
Canonical G Protein Signaling by PTH (1-38)
| G Protein | Effector Enzyme | Second Messenger(s) | Primary Kinase Activated | Reference |
|---|---|---|---|---|
| Gs | Adenylyl Cyclase | cAMP | Protein Kinase A (PKA) | doi.orgmdpi.comnih.gov |
| Gq/11 | Phospholipase C (PLC) | IP3 and DAG | Protein Kinase C (PKC) | physiology.orgnih.govnih.gov |
Beta-Arrestin Recruitment and Receptor Internalization Mechanisms
Following agonist binding and G protein activation, PTH1R undergoes a process of desensitization and internalization, which is primarily mediated by β-arrestins. oup.comscispace.com G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor. This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin1 and β-arrestin2). oup.com
The recruitment of β-arrestin to the phosphorylated PTH1R has two main consequences. First, it sterically hinders the receptor's interaction with G proteins, effectively uncoupling it and terminating the primary signal. scispace.com Second, β-arrestin acts as an adapter protein, linking the receptor to components of the endocytic machinery, such as clathrin, which facilitates the internalization of the receptor into intracellular vesicles. oup.com This process of receptor internalization removes receptors from the cell surface, further contributing to signal desensitization. oup.comnih.gov However, the role of β-arrestin is not limited to signal termination; it can also act as a scaffold for other signaling proteins, initiating a second wave of G protein-independent signaling. physiology.orgnih.govnih.gov
Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) Signaling
PTH (1-38) also activates the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). scispace.combioscientifica.com The activation of ERK1/2 by PTH1R is complex and can occur through multiple mechanisms. It can be initiated by second messengers generated from the canonical Gs/PKA and Gq/PKC pathways. physiology.orgnih.gov
Furthermore, β-arrestin plays a significant role in ERK activation. scispace.com After receptor internalization, the β-arrestin-receptor complex can act as a scaffold, bringing together components of the MAPK cascade, such as Raf-1, MEK1, and ERK. physiology.orgnih.gov This leads to a sustained phase of ERK activation that occurs within the cytoplasm. scispace.com The activation of the MAPK/ERK pathway is involved in mediating a diverse set of cellular responses to PTH, including the regulation of gene expression, cell proliferation, and differentiation in target cells like osteoblasts. scispace.combioscientifica.comcdnsciencepub.com Studies have shown that PTH-stimulated p38 MAPK activation is dependent on the cAMP-PKA pathway and is involved in osteoblastic differentiation, while ERK activation mediates the production of osteocalcin (B1147995). scispace.com
Non-Canonical and Crosstalk Signaling Pathways
Beyond the canonical G-protein-mediated pathways, the Parathyroid Hormone Type 1 Receptor (PTH1R) engages in complex non-canonical and crosstalk signaling that significantly diversifies the cellular responses to PTH (1-38). These alternative pathways involve G-protein-independent mechanisms, sustained signaling from intracellular compartments, and intricate interactions with other major signaling cascades.
β-Arrestin-Mediated Signaling
Activation of PTH1R by agonists leads to its phosphorylation by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. pnas.org While classically viewed as a mechanism for receptor desensitization and internalization, β-arrestins also function as independent signal transducers. nih.gov They can form scaffolding complexes with various effector molecules, including Src, Raf, and Extracellular signal-regulated kinases 1/2 (ERK1/2). nih.gov
PTH (1-38) stimulation of PTH1R promotes the translocation of both β-arrestin1 and β-arrestin2 to the plasma membrane, their association with the receptor, and the subsequent internalization of the receptor-β-arrestin complex. nih.gov This process can initiate a second wave of signaling. Research has demonstrated that PTH1R can activate ERK1/2 through two distinct mechanisms: an early, transient G-protein-dependent phase and a later, sustained β-arrestin-dependent phase. nih.govoup.com
The significance of this pathway is highlighted by the development of "biased agonists" that selectively activate β-arrestin signaling without engaging G-proteins. For instance, a β-arrestin-biased PTH analog was shown to promote bone formation in vivo, suggesting that this non-canonical pathway contributes significantly to the anabolic effects of PTH. researchgate.netnih.gov This β-arrestin-mediated signaling can stimulate ERK1/2 activation independently of classic G-protein pathways. nih.govresearchgate.net However, the β-arrestin bias of some PTH derivatives may be cell-type specific, indicating complexity in correlating in vitro pharmacology with in vivo effects. nih.gov
Sustained Endosomal Signaling
Contrary to the classical model where G-protein-coupled receptor (GPCR) signaling is terminated upon internalization, PTH1R challenges this paradigm by demonstrating sustained signaling from endosomes. nih.govnih.gov After internalization, the PTH1R can remain associated with β-arrestin and Gs proteins within endosomes, leading to prolonged cAMP generation. nih.govpnas.org This sustained intracellular signaling is thought to be a key mechanism for the long-lasting physiological effects of PTH. pnas.org
This non-canonical model proposes that a long-lived complex of PTH-PTH1R-arrestin could stabilize an interaction with the active state of the Gs protein. pnas.org Alternatively, β-arrestins might scaffold a complex with the Gβγ dimer, promoting multiple rounds of Gαs activation. pnas.org This prolonged signaling from an intracellular location provides a mechanism for ligand-directed diversification of cellular responses. nih.gov
Crosstalk with the Wnt/β-Catenin Pathway
Significant evidence points to extensive crosstalk between the PTH1R and the Wnt/β-catenin signaling pathway, a critical regulator of bone formation. researchgate.net PTH has been shown to promote the activation and stabilization of β-catenin. researchgate.netnih.gov This interaction can occur through several mechanisms:
Complex Formation with LRP6: Upon PTH binding, PTH1R can form a complex with the Wnt co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6). researchgate.netmdpi.com This association can lead to the disassembly of the β-catenin destruction complex, allowing β-catenin to accumulate and translocate to the nucleus to regulate gene expression. researchgate.net
Direct Interaction with Dishevelled (Dvl): Research has shown that PTH1R can directly interact with and recruit Dvl, a key cytoplasmic component of the Wnt pathway. nih.gov This interaction occurs independently of Wnt ligands and their Frizzled (FZD) receptors, representing a direct link between a GPCR outside the FZD family and Dvl activation. nih.gov
Regulation of Wnt Inhibitors: PTH signaling in osteocytes reduces the expression of Wnt inhibitors such as sclerostin and Dickkopf-1 (Dkk1). researchgate.net This local decrease in endogenous inhibitors enhances the autocrine Wnt signaling loop, contributing to the anabolic effects of PTH on bone. researchgate.net
Some evidence also suggests a link between intermittent PTH actions and non-canonical Wnt signaling pathways, which function independently of β-catenin. spandidos-publications.com
Modulation by Receptor-Activity-Modifying Proteins (RAMPs)
Receptor-Activity-Modifying Proteins (RAMPs) are single transmembrane proteins that can associate with GPCRs to modulate their function. pnas.org RAMP2, in particular, acts as a specific allosteric modulator of PTH1R. pnas.org The interaction with RAMP2 shifts PTH1R to a unique, pre-activated state that allows for faster activation in a ligand-specific manner. pnas.org Furthermore, RAMP2 can alter the downstream signaling profile of PTH1R, notably increasing PTH-mediated Gi signaling sensitivity and enhancing the recruitment of β-arrestin2 to the receptor for both PTH and PTHrP. pnas.org
Research Findings on PTH1R Non-Canonical and Crosstalk Signaling
| Interacting Protein / Pathway | Role in PTH1R Signaling | Key Downstream Effectors | Cellular Outcome |
| β-Arrestins (1 & 2) | Act as scaffolds for G-protein-independent signaling following receptor phosphorylation. pnas.orgnih.gov | ERK1/2, c-Src nih.govscispace.com | Sustained intracellular signaling, regulation of gene expression, contribution to anabolic bone effects. nih.govresearchgate.net |
| Wnt/β-Catenin Pathway | Crosstalk pathway essential for bone metabolism. researchgate.net | β-catenin, Dishevelled (Dvl), LRP6 researchgate.netnih.gov | Stabilization of β-catenin, regulation of Wnt target genes, inhibition of osteoclastogenesis, enhanced bone formation. researchgate.netnih.gov |
| LRP6 | Wnt co-receptor that forms a complex with PTH1R upon PTH stimulation. researchgate.net | Disassembly of β-catenin destruction complex (Axin, GSK3β, APC). researchgate.net | Promotes canonical Wnt signaling and contributes to PTH anabolic effects. researchgate.net |
| Dishevelled (Dvl) | Cytoplasmic Wnt pathway protein that is directly recruited by PTH1R. nih.gov | β-catenin stabilization. nih.gov | Activation of β-catenin signaling independent of Wnt ligands or FZD receptors. nih.gov |
| RAMP2 | Allosteric modulator that induces a pre-activated state of PTH1R. pnas.org | Enhanced β-arrestin2 recruitment, modulation of G-protein coupling (e.g., increased Gi sensitivity). pnas.org | Faster receptor activation and altered signaling specificity. pnas.org |
| Endosomal Signaling Complex | Sustained signaling platform involving PTH1R, β-arrestin, and Gs. nih.govpnas.org | Adenylyl Cyclase, cAMP. nih.govpnas.org | Prolonged intracellular cAMP generation, contributing to long-term cellular responses. pnas.org |
Cellular Mechanisms of Action of Pth 1 38 Human
Effects on Osteoblastic Lineage Cells
PTH (1-38) directly influences the function and fate of cells within the osteoblastic lineage, impacting their proliferation, differentiation, survival, matrix production, and the secretion of factors that regulate bone remodeling.
Regulation of Osteoblast Proliferation and Differentiation
The effect of PTH (1-38) on osteoblast proliferation and differentiation is complex and depends on the duration and pattern of exposure. Intermittent PTH administration generally promotes osteoblastogenesis, leading to an increase in osteoblast number nih.govnih.govnih.gov. This increase is thought to be primarily due to enhanced differentiation rather than increased proliferation of mature osteoblasts nih.gov. Studies suggest that intermittent PTH can cause osteoblast progenitors to exit the cell cycle, a prerequisite for differentiation nih.gov. However, some research indicates that short-term exposure to PTH can acutely increase markers of proliferation and differentiation, although these effects are transient, and prolonged exposure can lead to inhibition escholarship.org. PTH may also contribute to increasing the number of osteoblast progenitors by preventing their differentiation into adipocytes from multipotential progenitors nih.gov. The activation of the PTH/PTHrP receptor in differentiated osteoblasts significantly boosts levels of Wnt signaling molecules, contributing to increased recruitment, proliferation, and differentiation of osteoblasts mdpi.com. PTH also induces the phosphorylation of β-catenin, a key component of Wnt signaling, through PKA-dependent or STAT3-dependent mechanisms, increasing the expression of Lef1, a Wnt-activated transcription factor mdpi.com.
Modulation of Osteoblast Apoptosis
PTH (1-38) has a notable anti-apoptotic effect on osteoblasts, contributing to the increased osteoblast number observed with intermittent administration nih.govnih.govnih.gov. Daily injections of PTH have been shown to reduce apoptosis in osteoblasts and osteocytes mdpi.com. PTH treatment of osteoblastic cells inhibits the pro-apoptotic effects induced by various stressors, including serum withdrawal, nutrient deprivation, oxidative stress, and UV irradiation nih.govnih.gov. The anti-apoptotic actions of PTH involve mechanisms such as the phosphorylation and inactivation of the pro-apoptotic protein Bad and increased expression of survival genes like Bcl-2, which requires Runx2-dependent expression nih.govnih.gov. PTH's binding to its receptor leads to cAMP production and subsequent PKA activation, a pathway known to suppress apoptosis in osteoblasts nih.gov.
Impact on Extracellular Matrix Synthesis and Mineralization
PTH (1-38) influences the synthesis of the extracellular matrix (ECM) and the process of mineralization by osteoblasts. While intermittent PTH administration leads to increased mineralized matrix deposition in vivo, continuous exposure can have inhibitory effects on mineralization in vitro nih.govoup.com. Studies have shown that continuous exposure to PTH can inhibit the synthesis of a collagenous matrix by osteoblasts oup.com. Mineralization, a process promoted by osteoblasts, involves the deposition of calcium mineral into the cell layer researchgate.netactaorthop.org. In vitro studies have demonstrated that PTH can suppress mineralization in osteoblast-like cell lines and primary calvarial osteoblasts oup.com. This inhibition appears to be rapid and dose-dependent in vitro oup.com. PTH can down-regulate bone sialoprotein (BSP), an ECM protein associated with mineral induction, and inhibit the synthesis of a collagenous matrix oup.com.
Regulation of Osteoblast-Derived Factors (e.g., RANKL, OPG, Dkk1, Sclerostin, Wnt10b)
PTH (1-38) modulates the expression and secretion of various factors by osteoblasts that are critical regulators of bone remodeling, particularly osteoclastogenesis.
RANKL and OPG: PTH is a primary regulator of the Receptor Activator of NF-κB ligand (RANKL) and osteoprotegerin (OPG) system nih.govasturias.es. PTH modulates the expression of RANKL and OPG in osteoblastic lineage cells and osteocytes, thereby regulating osteoclastogenesis nih.govasturias.es. Continuous infusion of PTH (1-38) increases mRNA encoding for RANKL and decreases mRNA encoding for OPG in primary murine osteoblasts and rat bone, leading to an increased RANKL/OPG ratio and enhanced osteoclastogenesis and bone resorption nih.govresearchgate.netoup.com. This modulation occurs rapidly and is dose-dependent oup.com. PTH increases RANKL expression via the cAMP/PKA-CREB pathway and inhibits OPG expression via a PKA-CREB-AP-1 pathway nih.gov.
Dkk1: Dickkopf1 (Dkk1) is a secreted protein expressed in osteoblast lineage cells that inhibits Wnt signaling and bone formation nih.govresearchgate.net. Studies have shown that PTH suppresses the expression of Dkk1 in osteoblasts nih.govresearchgate.net. Treatment of osteoblastic cells with continuous infusion of PTH (1-38) has been shown to reduce Dkk1 mRNA levels in a time-dependent manner, leading to stabilization of β-catenin and activation of the canonical Wnt pathway nih.gov.
Sclerostin: Sclerostin, encoded by the SOST gene, is primarily secreted by osteocytes and inhibits Wnt signaling, thereby suppressing bone formation nih.govresearchgate.net. PTH is known to downregulate sclerostin expression in osteocytes, which permits the anabolic Wnt signaling pathway to proceed nih.gov.
Wnt10b: Wnt10b is a Wnt ligand that stimulates osteoblastogenesis by activating Wnt signaling mdpi.compnas.org. Both intermittent and continuous PTH administration are known to increase the production of Wnt10b by T cells, leading to increased generation of new osteoblasts and decreased osteoblast apoptosis mdpi.com. PTH may promote bone formation by inducing T cells to release Wnt ligands, thereby stimulating the canonical Wnt pathway mdpi.com.
Gene Expression Profiling in Response to PTH (1-38)
PTH (1-38) induces rapid and transient changes in the expression of numerous genes in osteoblastic cells, reflecting its diverse effects on proliferation, differentiation, survival, and matrix production. Gene expression profiling studies have revealed the complexity of PTH signaling in osteoblasts. Intermittent and continuous PTH administration can regulate different sets of genes, with intermittent treatment favoring bone formation and continuous treatment supporting bone resorption nih.govmdpi.com. PTH treatment leads to rapid and transient increases and/or activation of transcription factors associated with proliferation and differentiation, such as c-fos, c-jun, c-myc, CREB, and Runx2 escholarship.orgoup.com. PTH regulates important genes involved in bone remodeling primarily through the cAMP-PKA signaling pathway nih.gov. Continuous infusion of human PTH (1-38) has been associated with decreased expression of genes marking the osteoblast phenotype, including osteoblast-specific transcription factor, osteocalcin (B1147995), bone sialoprotein, and type I collagen oup.com. PTH also stimulates the expression of ubiquitin-specific protease UBP41 in bone and cultured osteoblasts researchgate.net. The expression of RGS2 mRNA is rapidly and transiently increased by human PTH (1-38) in bone and cultured osteoblast cultures researchgate.net. PTH (1-34) has been shown to consistently induce the expression of ubiquitin-specific peptidase 2 (Usp2) in osteoblastic cells researchgate.net.
Indirect Regulation of Osteoclastogenesis and Bone Resorption
While PTH (1-38) does not directly activate osteoclasts, its effect on bone resorption is mediated indirectly through its actions on osteoblasts and osteocytes nih.gov. PTH stimulates osteoclast formation and activity primarily by modulating the RANKL/OPG ratio produced by osteoblastic lineage cells nih.govhormones.gr. PTH increases the production of RANKL and decreases the synthesis of OPG in osteoblasts, favoring osteoclastogenesis and bone resorption nih.govasturias.eshormones.gr. This indirect regulation is a critical aspect of PTH's role in bone remodeling and calcium homeostasis nih.gov.
Mediated by Osteoblastic Cells
Osteoblastic cells, including pre-osteoblasts, mature osteoblasts, and bone lining cells, are key targets for PTH action in bone. mdpi.combioscientifica.com PTH influences osteoblastic cells in several ways, contributing to both bone formation and resorption depending on the mode of exposure (continuous vs. intermittent). nih.govmdpi.com PTH promotes the generation of new osteoblasts, decreases osteoblast apoptosis, and can reactivate quiescent lining cells into active osteoblasts. mdpi.combioscientifica.com PTH also has the ability to activate genes responsible for osteogenesis by inducing the expression of specific transcription factors. mdpi.com The cAMP/PKA signaling pathway is considered crucial for PTH-mediated regulation of genes controlling bone remodeling in osteoblastic cells. nih.govmdpi.com While PKC signaling may not be essential for the anabolic actions of PTH, some studies suggest it can stimulate osteoblastic cell proliferation. mdpi.com
Role of RANKL/OPG Ratio
A critical mechanism by which PTH influences bone remodeling through osteoblastic lineage cells is by modulating the expression of Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL) and Osteoprotegerin (OPG). nih.govresearchgate.netfrontiersin.org RANKL is a key cytokine that promotes the differentiation, activation, and survival of osteoclasts, the bone-resorbing cells. nih.govfrontiersin.org OPG acts as a soluble decoy receptor for RANKL, inhibiting its binding to RANK on osteoclast precursors and thus inhibiting osteoclastogenesis and bone resorption. nih.govfrontiersin.orgeajm.org
PTH stimulates the expression of RANKL and suppresses the expression of OPG in osteoblastic cells. hormones.grnih.govfrontiersin.orgoup.com This leads to an increased RANKL/OPG ratio, which in turn enhances osteoclast formation and activity, thereby stimulating bone resorption. hormones.grnih.govfrontiersin.org Studies using continuous infusion of PTH (1-38) in rats have demonstrated a rapid and sustained increase in RANKL mRNA and a decrease in OPG mRNA and protein in osteoblasts, preceding peak increases in bone resorption. oup.comnih.gov This modulation of the RANKL/OPG ratio is considered a primary mechanism linking osteoblasts and osteoclasts in PTH-induced bone resorption. frontiersin.orgoup.com
Actions on Osteocytes
Osteocytes, which are mature osteoblasts embedded within the bone matrix, form an extensive network and play a crucial role in coordinating bone remodeling and sensing mechanical forces. hormones.grcabidigitallibrary.orgnih.gov Osteocytes are also significant targets for PTH action. hormones.grmdpi.com
PTH1R Expression and Signaling in Osteocytes
PTH1R is functionally present and expressed in osteocytes, often at higher levels than in osteoblasts. hormones.grbioscientifica.comiu.edu Activation of PTH1R in osteocytes also triggers intracellular signaling cascades, including the cAMP/PKA pathway. hormones.gr PTH signaling in osteocytes is indispensable for the anabolic response to mechanical loading in mice. hormones.gr
Coordination of Bone Remodeling and Mechanosensation
Osteocytes act as the main mechanosensing apparatus in bone, coordinating bone modeling and remodeling in response to mechanical stimuli. hormones.grcabidigitallibrary.orge-enm.org PTH signaling in osteocytes contributes to this coordination. Activation of PTH1R in osteocytes can lead to increased bone mass and remodeling through distinct mechanisms. plos.org PTH suppresses the expression of sclerostin (encoded by the SOST gene) in osteocytes. hormones.grnih.govbioscientifica.commdpi.com Sclerostin is a potent inhibitor of the Wnt signaling pathway, which is important for bone formation. hormones.grnih.govviamedica.pl By downregulating sclerostin, PTH in osteocytes unleashes Wnt signaling, promoting bone formation. nih.govviamedica.pl
Furthermore, PTH signaling in osteocytes influences the RANKL/OPG system. Osteocytes are a major source of RANKL, and PTH can stimulate RANKL production in these cells, contributing to osteoclastogenesis and bone resorption. nih.govfrontiersin.orgcabidigitallibrary.orgasturias.es The effect of PTH receptor signaling in osteocytes has been shown to govern periosteal bone formation and cortical bone turnover. hormones.gr Studies suggest that PTH signaling in osteocytes stimulates bone mass accrual and increases the rate of bone remodeling through both LRP5-dependent (related to Wnt signaling and bone formation) and LRP5-independent (related to remodeling rate) mechanisms. hormones.grplos.org Osteocytic PTH receptor is also involved in integrating mechanical and hormonal signals for coordinated bone formation regulation. hormones.gr
Renal Tubular Cell Physiology and Ion Transport
The kidney is a primary organ for regulating ion homeostasis, including calcium and phosphate (B84403), and is a direct target of PTH. mdpi.comnih.gov PTH acts on renal tubular cells to influence the reabsorption and excretion of these ions. mdpi.comnih.gov
Regulation of Phosphate Reabsorption (NaPi-IIa, NaPi-IIc Cotransporters)
A major effect of PTH on the kidney is the inhibition of phosphate reabsorption in the proximal tubules, leading to increased phosphate excretion in the urine. mdpi.comnih.govwikipedia.orguzh.ch This action is primarily mediated by regulating the activity and abundance of sodium-dependent phosphate cotransporters located in the brush border membrane of proximal tubular cells, specifically NaPi-IIa (SLC34A1) and NaPi-IIc (SLC34A3). nih.govuzh.chd-nb.infouzh.choup.com
PTH binding to PTH1R on renal proximal tubular cells (located on both apical and basolateral membranes) leads to the downregulation of NaPi-IIa and NaPi-IIc. nih.govuzh.chuzh.ch This downregulation involves the removal of these transporters from the brush border membrane via endocytosis. nih.govuzh.chuzh.ch PTH signals through both PKA and PKC-dependent pathways to achieve this effect. nih.govuzh.ch The removal of NaPi-IIa from the brush border membrane is typically rapid, occurring within minutes of PTH administration, while the removal of NaPi-IIc is slower, taking hours. uzh.chuzh.ch This differential response may be partly attributed to differences in how the transporters interact with scaffolding proteins like NHERF1 (SLC9A3R1). uzh.chuzh.ch PTH-induced phosphorylation of NHERF1 can destabilize its association with NaPi-IIa, facilitating the transporter's removal from the membrane. uzh.chuzh.ch
The functional consequence of PTH-mediated reduction in NaPi-IIa and NaPi-IIc abundance in the brush border membrane is a decrease in sodium-dependent phosphate reabsorption, resulting in phosphaturia (increased urinary phosphate excretion) and a decrease in serum phosphate levels. nih.govwikipedia.orguzh.ch
Modulation of Calcium Reabsorption (TRPV5)
In the kidney, PTH plays a crucial role in regulating calcium reabsorption, particularly in the distal part of the nephron, which includes the distal convoluted tubule (DCT) and connecting tubule (CNT). nih.govoup.com This process is mediated, in part, by the transient receptor potential vanilloid 5 (TRPV5) channel, which serves as the apical calcium entry mechanism in these segments. nih.govphysiology.org
PTH stimulates active calcium reabsorption in the distal nephron by increasing both the expression and activity of TRPV5. nih.govoup.comphysiology.org The binding of PTH to PTH1R on renal tubular cells activates signaling pathways, predominantly the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway. nih.govoup.com PKA-dependent phosphorylation of TRPV5 is a key mechanism by which PTH rapidly elevates the channel's activity, thereby enhancing calcium influx into the cells. nih.gov Beyond rapid activation, PTH also contributes to sustained increases in calcium reabsorption by stimulating TRPV5 protein expression and its localization to the plasma membrane. nih.gov
Research indicates that TRPV5 is a molecular target for PTH-induced calcium reabsorption in the distal nephron. nih.gov Studies using cells coexpressing TRPV5 and PTH1R have reproduced the cAMP-mediated stimulation of calcium influx upon PTH addition, mirroring observations in native kidney tissue. nih.gov While PTH decreases proximal tubular sodium and calcium reabsorption, the augmented distal calcium reabsorption driven by mechanisms including TRPV5 ultimately leads to decreased urinary calcium excretion. physiology.orgphysiology.org
Influence on 1-alpha-Hydroxylase Expression and Vitamin D Metabolism
PTH (1-38), like the full-length hormone, significantly influences vitamin D metabolism by regulating the activity of 1-alpha-hydroxylase (CYP27B1). This enzyme, primarily located in the proximal tubules of the kidney, catalyzes the conversion of 25-hydroxyvitamin D to 1,25-dihydroxyvitamin D (calcitriol), the biologically active form of vitamin D. medscape.orgnih.govoup.combioscientifica.com
PTH is a potent stimulator of 1-alpha-hydroxylase expression and activity. oup.comphysiology.orgphysiology.orgmedscape.orgnih.govoup.combioscientifica.com This stimulation is a critical mechanism by which PTH indirectly enhances intestinal calcium and phosphate absorption, as calcitriol (B1668218) is essential for these processes. oup.comoup.com The effect of PTH on 1-alpha-hydroxylase is mediated at the transcriptional level, increasing the synthesis of the enzyme. nih.govoup.com Studies have identified the nuclear receptor 4A2 (NR4A2) as a key factor involved in the induction of 1-alpha-hydroxylase transcription by PTH. nih.gov
The regulation of 1-alpha-hydroxylase is complex and involves interplay with other factors, including phosphate and fibroblast growth factor 23 (FGF-23), which inhibit its activity, and calcitriol itself, which negatively regulates its own synthesis and suppresses PTH production. medscape.orgnih.govbioscientifica.comoup.com However, PTH's positive regulatory role on renal 1-alpha-hydroxylase is a central component of its function in maintaining calcium homeostasis. medscape.orgnih.govoup.combioscientifica.com
Interactions with Other Cell Types and Systems (e.g., Mesenchymal Stem Cells, T cells)
Beyond its classical targets in bone and kidney, PTH (1-38) interacts with other cell types, including mesenchymal stem cells and T cells, influencing bone homeostasis through complex mechanisms.
Differentiation and Lineage Commitment
PTH, particularly when administered intermittently, has a notable impact on the differentiation and lineage commitment of mesenchymal stem cells (MSCs), which are multipotent progenitor cells found in the bone marrow and other tissues. nih.govsemanticscholar.orgfrontiersin.org Intermittent exposure to PTH promotes the osteogenic differentiation of MSCs, favoring their development into osteoblasts, the bone-forming cells. nih.govsemanticscholar.orgfrontiersin.orgphysiology.org This is accompanied by an increase in markers of osteogenic differentiation, such as alkaline phosphatase activity and calcium production. nih.gov
Conversely, intermittent PTH treatment has been shown to attenuate or inhibit the adipogenic differentiation of MSCs, reducing their propensity to develop into adipocytes (fat cells). nih.govsemanticscholar.orgoup.comnih.gov This reciprocal relationship between osteogenesis and adipogenesis in MSCs is important for maintaining bone mass, as an imbalance favoring adipogenesis can contribute to bone loss. semanticscholar.orgnih.gov
Research indicates that PTH influences MSC differentiation through various signaling pathways, including the cAMP-PKA pathway, which is stimulated by PTH binding to PTH1R. semanticscholar.org Studies using PTH(1-34), a closely related N-terminal fragment that also activates PTH1R, have demonstrated its ability to accelerate osteogenic differentiation and inhibit adipogenic differentiation of bone marrow mesenchymal stem cells (BMSCs) via the cAMP-PKA pathway. semanticscholar.org PTH treatment has also been shown to increase the number of osteoprogenitor cells and enhance their functional activity. nih.govfrontiersin.org
Table 1: Influence of PTH on Mesenchymal Stem Cell Differentiation
| Cell Type | PTH Effect (Intermittent) | Key Outcome | Reference |
| Mesenchymal Stem Cells | Promotes Osteogenesis | Increased Osteoblasts | nih.govsemanticscholar.orgfrontiersin.orgphysiology.org |
| Mesenchymal Stem Cells | Inhibits Adipogenesis | Decreased Adipocytes | nih.govsemanticscholar.orgoup.comnih.gov |
| Bone Marrow MSCs (BMSCs) | Promotes Osteogenesis | Increased Osteoblasts | semanticscholar.orgfrontiersin.org |
| Bone Marrow MSCs (BMSCs) | Inhibits Adipogenesis | Decreased Adipocytes | semanticscholar.org |
Immunomodulatory Aspects in Bone Homeostasis
PTH interacts with components of the immune system, particularly T cells, influencing bone homeostasis through a field known as osteoimmunology. physiology.orgmdpi.com PTH receptors are found on various immune cells, including T cells, suggesting a direct role for PTH in modulating immune function in the context of bone. mdpi.comnih.gov
T cells can contribute to both bone formation and resorption, and PTH appears to influence their activity and differentiation. physiology.orgmdpi.comfrontiersin.orgjci.org Some studies suggest that T cells can contribute to PTH-induced bone resorption, potentially by secreting pro-resorptive cytokines like TNF-α in response to PTH stimulation. physiology.orgfrontiersin.org This can influence the differentiation of T cells into subsets like Th17 helper cells, which release factors like IL-17A that impact bone metabolism. frontiersin.org
Table 2: PTH Interactions with T Cells in Bone Homeostasis
| T Cell Subset | PTH Influence (Intermittent) | Proposed Mechanism | Outcome in Bone Homeostasis | Reference |
| T cells (general) | Direct influence | Receptors present | Contributes to remodeling | mdpi.comnih.gov |
| T cells | May contribute to resorption | Secretion of TNF-α, influencing Th17 differentiation | Bone Resorption | physiology.orgfrontiersin.org |
| Regulatory T cells (Tregs) | Increased number | Stimulate CD8+ T cells to produce Wnt10b | Bone Formation | jci.org |
| CD8+ T cells | Production of Wnt10b | Activated by Tregs | Bone Formation | jci.org |
Physiological Regulation of Calcium and Phosphate Homeostasis by Pth 1 38 Human
Mechanisms of Calcium Balance Control
PTH (1-38) employs a multi-pronged approach to elevate serum calcium levels, targeting bone and the kidneys directly, and the intestine indirectly. nih.govwikipedia.org Secretion of PTH is exquisitely sensitive to circulating ionized calcium concentrations, with low levels triggering its release from the parathyroid glands. mdpi.comrevistanefrologia.com
In bone, PTH (1-38) stimulates bone remodeling, a process involving both bone resorption and formation. nih.gov Its primary effect in the context of acute calcium regulation is to enhance the release of calcium from the vast skeletal reservoir. wikipedia.org This is achieved through an indirect action on osteoclasts, the cells responsible for bone breakdown. wikipedia.orgmhmedical.com PTH (1-38) binds to its receptor (PTHR1) on osteoblasts, the bone-forming cells. viamedica.ploup.com This binding event triggers osteoblasts to increase their expression of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) and decrease their secretion of osteoprotegerin (OPG), a decoy receptor for RANKL. wikipedia.orgoup.com The increased RANKL/OPG ratio promotes the differentiation and activity of osteoclasts, leading to the breakdown of bone matrix and the release of calcium and phosphate (B84403) into the bloodstream. wikipedia.orguoguelph.ca
In the kidneys, PTH (1-38) acts to conserve calcium by increasing its reabsorption from the glomerular filtrate. revistanefrologia.comnih.gov This effect is primarily localized to the distal convoluted tubule and the collecting duct. mdpi.comnih.gov PTH enhances the activity of calcium channels, such as the transient receptor potential cation channel subfamily V member 5 (TRPV5), facilitating the transport of calcium from the tubular fluid back into the blood. mdpi.com
Furthermore, PTH (1-38) indirectly promotes intestinal calcium absorption by stimulating the production of the active form of vitamin D, 1,25-dihydroxyvitamin D (calcitriol). wikipedia.orgnih.gov PTH upregulates the activity of the enzyme 25-hydroxyvitamin D3 1-alpha-hydroxylase in the proximal tubules of the kidney, which is the rate-limiting step in calcitriol (B1668218) synthesis. wikipedia.orgmdpi.com Calcitriol then acts on the intestinal epithelial cells to increase the absorption of dietary calcium. wikipedia.org
Table 1: Research Findings on PTH (1-38) and Calcium Balance
| Target Organ | Mechanism of Action | Key Mediators | Net Effect on Serum Calcium |
|---|---|---|---|
| Bone | Stimulates osteoclast-mediated bone resorption. wikipedia.orguoguelph.ca | RANKL, Osteoprotegerin (OPG). wikipedia.orgoup.com | Increase. uoguelph.ca |
| Kidney | Increases reabsorption of filtered calcium. revistanefrologia.comnih.gov | TRPV5 calcium channel. mdpi.com | Increase. uoguelph.ca |
| Intestine (Indirect) | Stimulates renal synthesis of 1,25-dihydroxyvitamin D (calcitriol). wikipedia.orgnih.gov | 1-alpha-hydroxylase. wikipedia.orgmdpi.com | Increase. wikipedia.org |
Mechanisms of Phosphate Balance Control
In concert with its effects on calcium, PTH (1-38) plays a crucial role in regulating phosphate homeostasis. The primary action of PTH (1-38) on phosphate balance is to promote its excretion by the kidneys, a process known as phosphaturia. nih.govwikipedia.org This is essential to prevent the formation of calcium-phosphate precipitates in the blood as calcium levels rise. mdpi.com
The main site of action for PTH (1-38) in regulating phosphate is the proximal convoluted tubule of the nephron. nih.govmdpi.com Here, PTH inhibits the reabsorption of phosphate from the tubular fluid back into the blood. wikipedia.org It achieves this by downregulating the expression and activity of sodium-dependent phosphate cotransporters, primarily NaPi-IIa and NaPi-IIc, located on the apical membrane of the proximal tubule cells. mdpi.comnih.gov PTH binding to its receptor initiates a signaling cascade that leads to the internalization and degradation of these transporter proteins, thus reducing their capacity to reabsorb phosphate. nih.gov
While PTH (1-38) promotes the release of phosphate from bone along with calcium, its potent phosphaturic effect in the kidneys ensures that the net result is a decrease in serum phosphate levels. wikipedia.orguoguelph.ca
Table 2: Research Findings on PTH (1-38) and Phosphate Balance
| Target Organ | Mechanism of Action | Key Mediators | Net Effect on Serum Phosphate |
|---|---|---|---|
| Bone | Stimulates osteoclast-mediated bone resorption, releasing phosphate. uoguelph.ca | RANKL, Osteoprotegerin (OPG). wikipedia.orgoup.com | Increase. uoguelph.ca |
| Kidney | Inhibits phosphate reabsorption in the proximal tubule. nih.govwikipedia.org | NaPi-IIa, NaPi-IIc cotransporters. mdpi.comnih.gov | Decrease. wikipedia.org |
Integrated Endocrine Feedback Loops (PTH-Vitamin D-FGF23)
The regulation of calcium and phosphate homeostasis is not solely governed by PTH but involves a complex interplay of hormones in a series of intricate feedback loops. The key players in this endocrine network are PTH, vitamin D (calcitriol), and Fibroblast Growth Factor 23 (FGF23). frontiersin.orgidim.com.ar
The relationship between PTH and vitamin D forms a classic feedback loop. Low serum calcium stimulates PTH secretion, which in turn enhances the renal production of calcitriol. frontiersin.orgkarger.com Calcitriol then acts to increase intestinal calcium absorption, raising serum calcium levels and subsequently inhibiting further PTH secretion. karger.com Calcitriol also directly inhibits PTH gene expression in the parathyroid glands. d-nb.info
FGF23, a hormone primarily produced by osteocytes and osteoblasts in bone, has emerged as a critical regulator of phosphate and vitamin D metabolism. idim.com.ar The synthesis and secretion of FGF23 are stimulated by high phosphate levels and by calcitriol. dntb.gov.ua PTH also directly and indirectly (by increasing calcitriol) stimulates FGF23 production. revistanefrologia.comnih.gov
FGF23, in turn, acts on the kidneys to promote phosphate excretion by downregulating NaPi-IIa and NaPi-IIc cotransporters, an action that synergizes with PTH. nih.gov A key function of FGF23 is to inhibit the 1-alpha-hydroxylase enzyme, thereby reducing the production of calcitriol. frontiersin.orgidim.com.ar This creates a negative feedback loop where high calcitriol levels stimulate FGF23, which then suppresses further calcitriol synthesis. karger.com
Furthermore, FGF23 can inhibit PTH secretion, completing another feedback loop. revistanefrologia.comnih.gov However, in conditions like chronic kidney disease, the parathyroid glands can become resistant to the inhibitory effects of FGF23. nih.gov
This integrated system ensures a tightly controlled balance of calcium and phosphate. For instance, when PTH is released to correct low calcium, it also stimulates FGF23. FGF23's phosphaturic effect complements that of PTH, while its inhibition of calcitriol production prevents excessive vitamin D-mediated calcium and phosphate absorption, thus fine-tuning the homeostatic response.
Table 3: Interactions within the PTH-Vitamin D-FGF23 Endocrine Axis
| Hormone | Effect on PTH Secretion | Effect on Vitamin D (Calcitriol) Synthesis | Effect on FGF23 Secretion |
|---|---|---|---|
| PTH (1-38) | - | Stimulates. wikipedia.orgnih.gov | Stimulates. revistanefrologia.comnih.gov |
| Vitamin D (Calcitriol) | Inhibits. d-nb.info | - | Stimulates. dntb.gov.ua |
| FGF23 | Inhibits. revistanefrologia.comnih.gov | Inhibits. frontiersin.orgidim.com.ar | - |
Regulation of Endogenous Pth 1 38 Human Gene Expression and Secretion
Extracellular Calcium-Sensing Receptor (CaSR) Mechanisms
The primary mechanism by which parathyroid cells sense and respond to changes in circulating calcium levels is through the Extracellular Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor expressed on their surface. nih.govosteo-endojournals.ru
Activation of the CaSR by increased extracellular calcium concentrations initiates a signaling cascade that acutely inhibits the secretion of stored PTH and chronically suppresses the transcription of the PTH gene. nih.govjci.orgoup.com This prevents the development of hypercalcemia. osteo-endojournals.ru The binding of calcium to the CaSR activates G proteins, which in turn stimulate phospholipase C. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and the rise in intracellular calcium is a key signal for inhibiting PTH secretion. osteo-endojournals.ru Concurrently, DAG, along with the increased intracellular calcium, activates signaling pathways like the MAPK/ERK pathway, which contributes to the regulation of PTH gene expression and parathyroid cell proliferation. osteo-endojournals.runih.gov
Conversely, a decrease in extracellular calcium leads to the inactivation of the CaSR, which alleviates the inhibition and results in a rapid and significant increase in PTH secretion. nih.gov This relationship is described by a steep sigmoidal curve, where small decreases in calcium below the normal range trigger a dramatic rise in PTH release. nih.gov In conditions such as primary or severe uremic secondary hyperparathyroidism, the expression of CaSR in the parathyroid glands is often reduced, which impairs this critical negative feedback loop and contributes to the pathophysiology of the disease. nih.gov
Table 1: Key Steps in CaSR-Mediated Inhibition of PTH Secretion
| Step | Description | Key Molecules Involved | Outcome |
|---|---|---|---|
| Sensing | Increased extracellular Ca²⁺ binds to the CaSR on parathyroid cells. | Extracellular Ca²⁺, CaSR | Receptor activation |
| Signal Transduction | Activated CaSR stimulates Gq/11 proteins, leading to Phospholipase C (PLC) activation. | Gq/11, PLC | Generation of second messengers |
| Second Messenger Action | PLC generates Inositol Trisphosphate (IP3) and Diacylglycerol (DAG). | IP3, DAG | Intracellular signaling cascade |
| Inhibition of Secretion | IP3 mobilizes intracellular Ca²⁺ stores, leading to a rise in cytosolic Ca²⁺ which inhibits PTH exocytosis. | Intracellular Ca²⁺ | Decreased PTH secretion |
| Gene Expression Regulation | DAG and intracellular Ca²⁺ activate pathways (e.g., MAPK/ERK) that suppress PTH gene transcription. | DAG, MAPK/ERK | Decreased PTH synthesis |
Vitamin D Receptor (VDR) Mediated Modulation
The active form of vitamin D, 1,25-dihydroxyvitamin D3 (also known as calcitriol), is a potent negative regulator of PTH gene expression. nih.govnih.gov This regulation is mediated by the Vitamin D Receptor (VDR), a nuclear receptor present in parathyroid cells. revistanefrologia.comspringermedizin.de
When calcitriol (B1668218) enters a parathyroid cell, it binds to the cytosolic VDR. nih.gov This ligand-receptor complex then translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). physiology.org This complex subsequently binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter region of the PTH gene. nih.govphysiology.org The binding of the VDR-RXR complex to the VDRE inhibits the transcription of the PTH gene, leading to a decrease in the synthesis of pre-pro-PTH and, consequently, a reduction in PTH production. nih.govrevistanefrologia.com
Vitamin D also exerts its influence by upregulating the expression of the VDR itself, thereby amplifying its own inhibitory effect on PTH synthesis. physiology.org Furthermore, vitamin D deficiency is a known contributor to the development of secondary hyperparathyroidism, not only by causing hypocalcemia due to impaired intestinal calcium absorption but also by removing this direct transcriptional repression of the PTH gene. nih.gov Studies have shown that reduced VDR expression in parathyroid glands is associated with the pathogenesis of hyperparathyroidism. creative-diagnostics.com Research in mice with parathyroid-specific deletion of the VDR demonstrated moderately increased basal PTH levels and a decrease in CaSR expression, highlighting the VDR's role in parathyroid physiology. physiology.org
Influence of Fibroblast Growth Factor 23 (FGF23)
Fibroblast Growth Factor 23 (FGF23) is a bone-derived hormone that plays a crucial role in phosphate (B84403) and vitamin D metabolism, and also acts as a direct regulator of the parathyroid gland. nih.govbioscientifica.com For FGF23 to exert its effects, it requires the presence of its obligate co-receptor, αKlotho, which is expressed in parathyroid tissue along with FGF receptors (FGFRs). nih.govnih.gov
Research has demonstrated that FGF23 directly suppresses both PTH gene expression and hormone secretion. nih.govbioscientifica.com The binding of FGF23 to the Klotho-FGFR complex on parathyroid cells activates the mitogen-activated protein kinase (MAPK) signaling pathway, specifically through the phosphorylation of ERK1/2. nih.govisciii.es This signaling cascade leads to the observed decrease in PTH mRNA levels and secretion. nih.gov
In addition to its direct inhibitory action, FGF23 also indirectly suppresses PTH by increasing the expression of both the CaSR and the VDR within the parathyroid glands. isciii.esmdpi.com This enhances the sensitivity of the parathyroid to the inhibitory signals of calcium and vitamin D. Despite these clear inhibitory effects in normal physiology, a paradoxical situation exists in patients with chronic kidney disease, where high levels of both FGF23 and PTH are observed concurrently, suggesting a state of parathyroid resistance to the suppressive actions of FGF23. nih.govisciii.es
Table 2: Effects of FGF23 on Parathyroid Function (Based on in vitro studies)
| Parameter | Effect of FGF23 | Mediating Pathway | Reference |
|---|---|---|---|
| PTH mRNA Expression | Decrease | MAPK/ERK1/2 | nih.govbioscientifica.com |
| PTH Secretion | Decrease | MAPK/ERK1/2 | nih.govbioscientifica.com |
| CaSR Gene Expression | Increase | Not fully elucidated | isciii.esmdpi.com |
| VDR Gene Expression | Increase | Not fully elucidated | isciii.es |
Data derived from studies on bovine and rat parathyroid cells. nih.govbioscientifica.com
Transcriptional and Post-Transcriptional Regulatory Elements
Beyond the regulation by CaSR, VDR, and FGF23, the expression of the PTH gene is fine-tuned by a complex interplay of transcriptional and post-transcriptional mechanisms.
Transcriptional Regulation: The transcription of the PTH gene is controlled by various transcription factors. The zinc finger transcription factor Gata3, along with Gcm2 and MafB, can activate PTH transcription. creative-diagnostics.com The core regulatory signals, however, remain calcium and vitamin D, which repress transcription via their respective receptor-mediated pathways as described above. nih.gov
Post-Transcriptional Regulation: A significant level of control occurs after the gene has been transcribed into messenger RNA (mRNA). The stability of the PTH mRNA molecule is a critical determinant of how much PTH protein is ultimately produced. nih.gov This stability is largely governed by protein-mRNA interactions at a specific AU-rich element (ARE) in the 3' untranslated region (3' UTR) of the PTH mRNA. jci.org
Two key RNA-binding proteins with opposing effects have been identified:
Adenosine-uridine-rich binding factor 1 (AUF1): This protein binds to the PTH mRNA and stabilizes it, increasing its half-life and leading to greater PTH production. nih.govjci.org
K-homology splicing regulatory protein (KSRP): This protein binds to the PTH mRNA and destabilizes it, promoting its degradation and thereby reducing PTH production. nih.govjci.org
The balance between these stabilizing and destabilizing factors is dynamic and can be altered in disease states. For instance, in experimental secondary hyperparathyroidism, increased PTH gene expression is largely due to increased PTH mRNA stability. nih.gov This is associated with changes in the activity of these binding proteins. jci.org
Furthermore, microRNAs (miRNAs)—small non-coding RNAs that regulate gene expression—have emerged as another layer of post-transcriptional control. The enzyme Dicer is essential for the maturation of miRNAs. Studies in mice lacking Dicer specifically in the parathyroid have shown that these animals fail to mount an appropriate PTH response to stimuli like hypocalcemia, indicating that miRNAs are crucial for normal parathyroid function and its stimulation. nih.gov
Advanced Research Methodologies in Pth 1 38 Human Studies
Biophysical and Structural Characterization Techniques
Understanding the three-dimensional structure of PTH (1-38) and its complex with the PTH1R is fundamental to understanding its function.
X-ray Crystallography and Cryo-Electron Microscopy of PTH-Receptor Complexes
X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are employed to determine the high-resolution structures of PTH peptides, the PTH1R, and their complexes, providing detailed insights into binding interfaces and conformational changes upon activation.
X-ray crystallography of PTH (1-34) has predicted a single continuous alpha-helix oup.comsemanticscholar.org, contrasting with some NMR studies suggesting a more flexible structure in solution. oup.compnas.org The crystal structure of the PTH1R extracellular domain (ECD) in complex with a PTH fragment (residues 15-34) revealed that this C-terminal portion binds as a continuous alpha-helix to a hydrophobic groove in the ECD. nih.gov A high-resolution crystal structure of the human PTH1R in complex with a peptide agonist provided detailed molecular insights into the interactions within the orthosteric binding pocket of the transmembrane domain (TMD) and the ECD, critical for receptor function. uzh.ch
Cryo-EM has been instrumental in elucidating the structures of the PTH1R bound to agonists, including long-acting PTH analogs, in complex with G proteins. nih.govcas.cnnih.govpnas.org These structures have revealed the extended helical conformation of the bound peptide, with the N-terminus inserted deeply into the receptor TMD, triggering conformational changes necessary for G protein coupling. nih.govnih.gov Cryo-EM studies have also shown the dynamic nature of the receptor's extracellular domain relative to the TMD upon ligand binding. nih.govcas.cnbiorxiv.orgpnas.org
Molecular and Cell Biology Techniques
Molecular and cell biology techniques are essential for investigating the functional consequences of PTH (1-38) binding, including receptor-ligand interactions, signaling pathway activation, and changes in gene expression.
Site-Directed Mutagenesis and Receptor Chimeras
Site-directed mutagenesis is used to alter specific amino acid residues in PTH (1-38) or the PTH1R to understand their roles in binding and signaling. Studies using site-directed mutagenesis on the PTH1R have identified key residues involved in ligand binding affinity and receptor activation. physiology.orgnih.govoup.com For instance, mutations in the C-terminal region of PTH (1-84) and synthetic PTH analogs have highlighted the importance of hydrophobic residues like Leu24, Leu28, and Val31 for receptor binding. nih.gov Site-directed mutagenesis on the PTH1R has also helped identify contact points for the N-terminal region of PTH analogs within the receptor's transmembrane domains. oup.comsemanticscholar.org
Receptor chimeras, constructed by combining segments from different receptors (e.g., PTH1R and PTH2R), are used to map regions responsible for differential ligand binding and signaling specificity. physiology.orgwikigenes.orgoup.com Studies using chimeras between rat and opossum PTH1R identified residues in the transmembrane helices that determine signaling specificity for certain PTH analogs. physiology.org Chimeric receptors have also been used to investigate the role of intracellular domains in mediating interactions with arrestins and receptor internalization. oup.com
Reporter Gene Assays for Promoter Activity and Signaling Pathway Analysis
Reporter gene assays are widely used to measure the transcriptional activity of genes regulated by PTH (1-38) and to analyze the signaling pathways involved. These assays typically involve transfecting cells with a construct containing the promoter region of a target gene fused to a reporter gene (e.g., luciferase or beta-galactosidase). Activation of the promoter by PTH (1-38) leads to the expression of the reporter gene, which can be easily quantified.
Reporter gene assays have been used to demonstrate that PTH (1-38) can activate downstream Wnt responsive reporter genes, indicating an effect on the Wnt signaling pathway. nih.gov This activation was shown to be dependent, at least in part, on the cAMP-PKA pathway. nih.gov Reporter assays have also been used to analyze the effects of PTH (1-38) on the promoter activity of genes like osteocalcin (B1147995) and osteoprotegerin (OPG). capes.gov.brnih.gov These studies have shown that PTH (1-38) can have biphasic and concentration-dependent effects on promoter activity and have helped delineate the involvement of signaling pathways like cAMP/PKA. capes.gov.brnih.gov
Gene Expression Analysis (e.g., RNA-Seq, qPCR, Northern Blot)
Techniques for analyzing gene expression, such as RNA sequencing (RNA-Seq), quantitative polymerase chain reaction (qPCR), and Northern blot, are used to identify and quantify changes in mRNA levels of target genes in response to PTH (1-38) treatment.
Northern blot analysis has been used to confirm the upregulation of specific mRNA transcripts, such as UBP41 and RGS2, in bone and osteoblast cultures after exposure to human PTH (1-38). nih.govoup.com These studies demonstrated rapid and sometimes transient increases in mRNA levels. nih.govoup.com Northern blotting has also been used to analyze the effects of continuous PTH (1-38) infusion on the expression of genes like osteocalcin, BSP, Col1A1, and cbfa-1 in bone. oup.com
qPCR is commonly used for the sensitive and quantitative detection of mRNA levels. It has been applied to study the effects of PTH (1-34) on the expression of genes related to cell adhesion and chemokine receptors in bone marrow-derived stromal cells. spandidos-publications.com qPCR has also been used to analyze the expression of PTH1R and beta-catenin in cartilage in response to PTH (1-34). spandidos-publications.com Studies investigating the regulation of primary response genes by PTH have utilized qPCR to measure mRNA and heteronuclear RNA levels. escholarship.org
While RNA-Seq is a powerful tool for global gene expression profiling, specific studies using RNA-Seq directly with PTH (1-38) were not prominently found in the search results, although microarray analysis, a related technology, has been used to identify changes in gene expression in response to continuous PTH treatment. nih.govuq.edu.au The other listed techniques (qPCR, Northern blot) are more frequently cited in the context of PTH (1-38) or related fragments for analyzing the expression of specific genes.
Protein Expression and Localization (e.g., Western Blot, Immunohistochemistry)
Investigating the presence and location of PTH (1-38) and related proteins, such as the PTH/PTHrP receptor (PTHR1), is crucial for understanding its function. Techniques like Western Blot and Immunohistochemistry are commonly utilized for this purpose.
Western blotting is used to detect specific proteins in a sample, allowing for the analysis of PTH (1-38) expression levels in various tissues or cell lines. For instance, Western blot analysis has been used to detect human PTH in lysates of human parathyroid tissue, showing a specific band at approximately 12 kDa. rndsystems.com Antibodies against human PTH, including those targeting the (1-38) region, are available and validated for Western blot applications. immundiagnostik.comcohesionbio.com
Immunohistochemistry (IHC) provides spatial information by localizing proteins within tissue sections using antibodies. This technique has been applied to study the localization of proteins regulated by PTH (1-38), such as osteoprotegerin (OPG), in bone tissue. oup.comnih.gov Immunohistochemistry revealed that OPG protein was predominantly localized in preosteoblasts, mature osteoblasts, and some newly formed bone matrix in rat distal femur metaphysis, with occasional presence in osteocytes and bone marrow cells. oup.comnih.gov Antibodies against human PTH (1-38) are also indicated for immunohistochemistry on paraffin (B1166041) sections and cryosections. immundiagnostik.comusbio.net
These methods, often used in conjunction, provide complementary data on protein presence and distribution, contributing to the understanding of where and to what extent PTH (1-38) exerts its effects or influences the expression of other proteins.
CRISPR/Cas9 Applications in PTH (1-38) (HUMAN) Related Gene Studies
CRISPR/Cas9 technology offers a powerful tool for studying the genetic basis of PTH (1-38) function by enabling targeted modifications to related genes, such as the gene encoding PTH (PTH gene) or its receptor (PTHR1). While direct studies specifically on PTH (1-38) using CRISPR/Cas9 were not prominently found in the search results, research on the broader PTH system and parathyroid gland development has employed this technology.
For example, CRISPR/Cas9-mediated knockout of the glial cells missing 2 (Gcm2) gene, which is essential for parathyroid gland development, has been used in mouse models to create parathyroid-deficient embryos. e-enm.org This approach allows researchers to study the consequences of PTH deficiency and potentially evaluate the effects of administering PTH or its fragments like PTH (1-38). Furthermore, CRISPR/Cas9 plasmids targeting the human PTH gene are available for research purposes, indicating the potential for using this technology to modulate PTH expression in cellular models. genecards.org
These applications, while not always directly focused on the PTH (1-38) fragment itself, demonstrate the utility of CRISPR/Cas9 in manipulating the genetic components of the PTH system to understand its biological roles and regulatory mechanisms.
Biochemical and Functional Assays
A range of biochemical and functional assays are employed to characterize the interaction of PTH (1-38) with its receptor and to measure the downstream signaling events.
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are a classical method to quantify the binding affinity of a ligand, such as PTH (1-38), to its receptor (PTHR1). These assays typically involve using a radiolabeled version of the ligand to measure its specific binding to cells or cell membranes expressing the receptor. Competition binding assays, where increasing concentrations of unlabeled ligand compete with the radiolabeled ligand for binding sites, are used to determine binding affinity (expressed as Kd or Ki values).
Studies have utilized radiolabeled PTH peptides, such as 125I-PTH(1-34), to assess binding to the PTHR1 in various cell lines or membrane preparations. nih.govoup.combiorxiv.org These assays can provide insights into the affinity of PTH (1-38) for the receptor and how modifications to the peptide or receptor mutations affect binding. For instance, a refined PTH membrane receptor binding assay using a stable hormone analog radioligand ([Nle8,18,Tyr34]bovine PTH-(1-34)NH2) and bovine renal cortical membranes showed specific, high-affinity, and saturable binding with Kd values in the nanomolar range. oup.com While these examples often use PTH(1-34) or other analogs, the methodology is directly applicable to studying the binding of PTH (1-38).
More recent developments include using non-radioactive methods like Bioluminescence Resonance Energy Transfer (BRET) assays to measure ligand binding to the PTHR1, offering operational benefits over traditional radioligand assays. biorxiv.orgresearchgate.net These BRET assays have shown good correlation with results obtained via radioligand displacement. biorxiv.orgresearchgate.net
cAMP and PLC Activity Measurement
Binding of PTH (1-38) to the PTHR1 activates downstream signaling pathways, primarily the adenylyl cyclase (AC)/cyclic AMP (cAMP) pathway and the phospholipase C (PLC)/protein kinase C (PKC) pathway. Measuring the activity of these pathways is essential for understanding the functional consequences of PTH (1-38) binding.
cAMP accumulation is a direct measure of AC activation. This can be quantified using various methods, including radioimmunoassay (RIA) kits or ELISA-based assays. acs.orgnih.goveurofinsdiscovery.com Studies have shown that PTH peptides, including hPTH-(1-34), stimulate intracellular cAMP accumulation in cells expressing the PTHR1 in a dose-dependent manner. acs.orgoup.com For example, in HKRK B7 cells and EW5 cells, hPTH-(1-34) significantly increased cAMP levels compared to basal levels. acs.org
PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn can lead to the release of intracellular calcium and activation of PKC. PLC activity can be measured by assessing the accumulation of inositol phosphates or by monitoring intracellular calcium levels. acs.orgoup.com While PTH primarily activates the cAMP pathway, it can also induce coupling to signaling pathways involving other G proteins, including Gαq/11, which mediates PLC activation. nih.gov Studies using cells with mutations in the PTHR1 have demonstrated that the receptor's ability to activate PLC can be disrupted while preserving cAMP signaling, highlighting the distinct nature of these pathways. oup.com
These assays provide critical functional data on the potency and efficacy of PTH (1-38) in activating key intracellular signaling cascades.
Immunoassays for Peptide and Marker Quantification (e.g., ELISA, RIA for research)
Immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA), are widely used research tools for quantifying peptide hormones like PTH and other relevant biomarkers in biological samples. These methods utilize antibodies to specifically detect and measure the concentration of the target analyte.
ELISA kits are available for the quantitative measurement of human intact parathyroid hormone in serum and plasma for research purposes. biovendor.comsceti.co.jp These assays often employ a two-site format, using antibodies specific to different regions of the PTH molecule to capture and detect the intact hormone. sceti.co.jp While many clinical assays focus on intact PTH (1-84), research assays can be designed to detect specific fragments like PTH (1-38) or to quantify other proteins influenced by PTH (1-38). For instance, ELISA has been used to measure OPG levels in serum in studies investigating the effects of continuous human PTH (1-38) infusion. oup.com
RIA is another sensitive immunoassay technique that uses radioisotopes. While perhaps less common now than ELISA for some applications, RIA has historically been used to measure cAMP levels in response to PTH stimulation acs.org and for quantifying PTH peptides. Antibodies against human PTH (aa 1-38) are indicated for use in RIA. immundiagnostik.comusbio.netantibodies.com
These immunoassays are invaluable for quantifying PTH (1-38) itself in research settings or for measuring the levels of proteins and second messengers involved in its signaling pathways and biological effects.
In Vitro Cellular Models for Mechanistic Research
In vitro cellular models are indispensable tools for dissecting the molecular mechanisms of PTH (1-38) action under controlled conditions. Various cell types that express the PTHR1 are used, including osteoblastic cells, renal cells, and sometimes cells transfected to express the receptor.
Osteoblast-like cell lines, such as UMR106 and ROS17/2.8, are commonly used to study the effects of PTH (1-38) on bone cells, including its influence on osteoblast differentiation, proliferation, and the expression of bone matrix proteins. oup.comjst.go.jpresearchgate.net Primary cultures of osteoblasts derived from bone tissue are also utilized. nih.govoup.comresearchgate.net These models allow researchers to investigate the direct effects of PTH (1-38) on osteoblasts and the signaling pathways involved. For example, studies in rat bone marrow primary cultures have shown that intermittent PTH treatment at an early stage stimulated mineralized nodule formation and the expression of osteogenic markers. jst.go.jp
Renal cell lines are used to study the effects of PTH (1-38) on kidney function, particularly its role in calcium and phosphate (B84403) reabsorption. Cell lines transfected to express the PTHR1, such as COS-7 cells or HEK293 cells, are also valuable for studying receptor binding and signaling in isolation from other cellular factors. nih.govacs.orgnih.gov These transfected cell models are particularly useful for structure-function studies of the receptor and its interaction with PTH (1-38).
Furthermore, in vitro models of skeletal muscle cells, including those derived from human biopsies, are being developed to investigate the potential involvement of PTH in skeletal muscle regeneration and function, given the expression of PTHR1 in these cells. journalbonefragility.comnih.gov These models allow for the study of PTH (1-38)'s effects on muscle cell proliferation and differentiation. journalbonefragility.com
These diverse in vitro cellular models provide controlled environments to probe the specific interactions and downstream effects of PTH (1-38) at the cellular and molecular levels, contributing significantly to understanding its biological roles.
Established Osteoblast-Like Cell Lines (e.g., UMR106, ROS17/2.8, MC3T3-E1)
Established osteoblast-like cell lines provide convenient and reproducible models for high-throughput screening and detailed mechanistic studies of PTH (1-38) action. UMR106, ROS17/2.8, and MC3T3-E1 cells are commonly used examples.
UMR106 cells, derived from a rat osteosarcoma, are highly responsive to PTH and are valuable for studying PTH signaling pathways. cytion.com PTH (1-38) treatment has been shown to induce UBP41 expression in UMR106 cells. researchgate.net Additionally, UMR 106 cells express ADAMTS-1 mRNA, albeit at lower levels compared to primary osteoblasts. oup.com Studies in UMR106 cells have also demonstrated the rapid stimulation of amphiregulin mRNA expression by rat PTH (1-34), with peak stimulation occurring at 1 hour. ucl.ac.uk
ROS17/2.8 cells are another osteoblast-like cell line utilized in PTH research. These cells express ADAMTS-1 mRNA at very low levels. oup.com Studies on the nuclear localization of PTH1R have been conducted in ROS 17/2.8 cells, demonstrating immunoreactivity for the receptor in both the nucleus and cytoplasm. oup.com
MC3T3-E1 cells, a mouse osteoblast-like cell line, are also used to investigate PTH (1-38) effects. Similar to other osteoblast-like cell lines, MC3T3-E1 cells show immunoreactivity for PTH1R in the nucleus and cytoplasm. oup.com Nuclear localization of the PTHR in MC3T3-E1 cells has been observed to be associated with serum-induced cell proliferation, with the receptor localizing to the nucleus approximately 16-20 hours after serum addition and remaining there throughout the mitotic phase. nih.gov While rat PTH (1-34) stimulated amphiregulin expression in MC3T3 cells, the stimulation level was lower compared to UMR and primary osteoblastic cells. ucl.ac.uk
Studies using these cell lines have contributed to understanding PTH1R nuclear trafficking and the interaction of PTH1R with importin α1 and β. oup.com
Organoid and 3D Culture Systems
Organoid and 3D culture systems represent more physiologically relevant in vitro models that can recapitulate aspects of tissue architecture and cellular interactions. These systems are increasingly being applied in PTH research.
While the provided search results primarily discuss parathyroid organoids for studying PTH secretion and drug screening biorxiv.orgnih.govnih.govresearchgate.net, the principles of 3D culture are applicable to studying PTH (1-38) effects on bone cells within a more complex microenvironment. 3D culture environments have been shown to be more conducive to maintaining cell function compared to 2D cultures. nih.gov For instance, human embryonic stem cell-derived parathyroid organoids secreted more PTH compared to cells in a two-dimensional environment. nih.gov
Although direct examples of PTH (1-38) studies specifically using bone organoids or 3D bone cell cultures were not extensively detailed in the provided snippets, the development of organoid models for various tissues, including endocrine glands biorxiv.org, suggests the potential for developing similar models for bone tissue to study PTH (1-38) effects in a more complex, three-dimensional context. Organoids are being used for studying normal and diseased physiology, drug screening, and personalized medicine applications. rndsystems.com
In Vivo Pre-clinical Animal Models
In vivo pre-clinical animal models are indispensable for evaluating the systemic effects of PTH (1-38) and its impact on bone structure and metabolism in a living organism. Rodent models, particularly rats and mice, are commonly used. rcsi.comoup.com
Genetically Modified Models (e.g., knockout, transgenic mice/rats)
Genetically modified animal models, such as knockout and transgenic mice and rats, are powerful tools for investigating the role of specific genes and pathways in mediating PTH (1-38) action.
Knockout mouse models have been instrumental in understanding the necessity of certain factors for PTH's anabolic effects. For example, IL-18 knockout mice have shown an abolished anabolic effect of human PTH (1-38) on trabecular bone, but not on the cortical component, suggesting a role for IL-18 in PTH-induced trabecular bone formation. researchgate.net Studies using Rac2 knockout mice demonstrated an augmented anabolic response to human PTH (1-34), which appeared to be due to attenuated resorptive activity of osteoclasts. oup.com Genetically altered mice have also been pivotal in discovering novel signaling pathways for osteoporosis treatment, such as the OPG/RANKL system. oup.com
Transgenic models, such as mice expressing the human PTH1R instead of the endogenous murine receptor (humanized PTH1R knockin mice), offer a potentially more accurate model for evaluating human PTH ligands and analogues. nih.gov These humanized mice have shown functional responses to injected PTH analog peptides consistent with a fully functional human PTH1R in target bone and kidney cells. nih.gov
Animal models with targeted disruption of genes like osteoblast/osteocyte factor 45 (OF45) have also been used in studies related to bone biology, although the direct link to PTH (1-38) was not explicitly detailed in the provided context. d-nb.info Genetically modified models are also used to study various diseases, including neurodegenerative diseases like Alzheimer's, by modifying genes like APP, PS1, PS2, MAPT, and ApoE4, or creating knockout lines for these genes. mdpi.com
Pharmacological Intervention Models (using PTH (1-38) as a research tool)
Pharmacological intervention models involve administering PTH (1-38) to animals to study its effects on bone and mineral metabolism. These models are crucial for evaluating the therapeutic potential of PTH (1-38) and understanding its mechanisms of action in a physiological setting.
Studies in young male rats have utilized single subcutaneous injections of human PTH (1-38) to screen for differentially expressed genes in osteoblast-enriched femoral metaphyseal spongiosa. researchgate.net This approach led to the identification of genes like UBP41 and RGS2, whose expression is rapidly increased after acute PTH (1-38) exposure. researchgate.net Continuous infusion of human PTH (1-38) in parathyroidectomized rats has been used to investigate the catabolic effects of PTH, showing dose-dependent increases in serum-ionized calcium and osteoclast number, along with changes in OPG and RANKL expression. nih.gov
Pharmacological intervention models are also used to study the effects of PTH (1-38) on bone loss induced by conditions such as immobilization. In female rats with immobilized hindlimbs, treatment with human PTH (1-38) has been shown to restore cancellous bone mass to the established osteopenic proximal tibial metaphysis. nih.gov Daily administration of PTH has also been shown to enhance bone turnover and preserve bone structure after severe immobilization-induced bone loss in mice. researchgate.net
These models allow for the investigation of different administration regimens (e.g., intermittent vs. continuous) and their impact on bone formation and resorption markers, bone mineral density, and histomorphometric parameters. oup.comnih.gov For example, intermittent PTH administration is generally associated with increased osteoblastic activity and a net anabolic effect, while continuous infusion tends to promote bone resorption. nih.govoup.comnih.gov
Histomorphometric and Biochemical Bone Turnover Markers Analysis in Animal Studies
Histomorphometry involves the quantitative analysis of bone tissue sections to assess parameters such as trabecular bone area, number, and thickness, as well as osteoblast and osteoclast numbers and bone formation rate. nih.govresearchgate.net Studies using histomorphometry in immobilized rats treated with human PTH (1-38) have shown significant increases in trabecular bone area, thickness, and number, and stimulated bone formation rates. nih.gov In a mouse model of spinal cord injury-induced bone loss, histomorphometry revealed that SCI-vehicle animals had a marked decline in osteoblast and osteoclast number and reduced bone formation rate, while SCI-PTH animals showed preserved cell numbers and enhanced bone formation rate. researchgate.net Histomorphometric analysis in Rac2 knockout mice treated with human PTH (1-34) showed an equivalent increase in osteoblast and osteoclast number compared to wild-type mice, despite an augmented anabolic response. oup.com
The combination of histomorphometry and biochemical markers provides a comprehensive assessment of the dynamic effects of PTH (1-38) on bone remodeling in vivo. nih.govresearchgate.netnih.govpnas.org
| Methodology | Description | Key Findings Related to PTH (1-38) / PTH (1-34) | Relevant Cell Types / Models |
| Primary Cell Culture | Isolation and culture of cells directly from tissues. | Induction of UBP41 and ADAMTS-1 mRNA expression in primary osteoblasts. researchgate.netoup.com Stimulation of amphiregulin expression in differentiating primary osteoblasts. ucl.ac.uk Stimulatory effect on 1α-hydroxylase in human mesenchymal stem cells. d-nb.info | Primary osteoblasts (rat, human), Mesenchymal stem cells (human). researchgate.netoup.comucl.ac.ukd-nb.info |
| Established Osteoblast-Like Cell Lines | Use of continuous cell lines with osteoblast characteristics. | Induction of UBP41 expression in UMR106 cells. researchgate.net PTH1R nuclear localization in UMR106, ROS17/2.8, and MC3T3-E1 cells. oup.comnih.gov Stimulation of amphiregulin expression in UMR106 and MC3T3 cells. ucl.ac.uk | UMR106, ROS17/2.8, MC3T3-E1. researchgate.netoup.comucl.ac.ukoup.comcytion.comnih.gov |
| Organoid and 3D Culture Systems | Culture of cells in a three-dimensional environment to mimic tissue structure. | Increased PTH secretion in human embryonic stem cell-derived parathyroid organoids compared to 2D culture. nih.gov Functionality and drug responsiveness of patient-derived parathyroid organoids. biorxiv.orgnih.gov | Parathyroid organoids (human, rat). biorxiv.orgnih.govnih.govresearchgate.net (Potential for bone organoids). |
| Genetically Modified Animal Models | Animals with targeted alterations in their genome (knockout, transgenic). | Abolished anabolic effect of PTH (1-38) on trabecular bone in IL-18 knockout mice. researchgate.net Augmented anabolic response to PTH (1-34) in Rac2 knockout mice. oup.com Evaluation of human PTH1R ligands in humanized PTH1R knockin mice. nih.gov | Knockout mice (IL-18, Rac2), Transgenic mice (humanized PTH1R). researchgate.netoup.comnih.gov |
| Pharmacological Intervention Models | Administration of PTH (1-38) or analogues to animals to study effects. | Induction of UBP41 and RGS2 expression in rat bone after PTH (1-38) injection. researchgate.net Catabolic effects of continuous PTH (1-38) infusion in rats. nih.gov Restoration of bone mass in immobilized rats by PTH (1-38). nih.gov Enhanced bone turnover in SCI mice treated with PTH. researchgate.net | Rats, Mice (including models of immobilization or SCI). researchgate.netucl.ac.ukcytion.comnih.govnih.govresearchgate.netoup.comnih.govnih.govresearchgate.netoup.comnih.gov |
| Histomorphometric Analysis | Quantitative analysis of bone tissue structure and cell populations. | Increased trabecular bone area, thickness, and number, and stimulated bone formation rate in PTH-treated immobilized rats. nih.gov Preserved osteoblast/osteoclast numbers and enhanced bone formation rate in SCI mice treated with PTH. researchgate.net | Animal models (rats, mice). oup.comnih.govresearchgate.netmdpi.com |
| Biochemical Bone Turnover Markers Analysis | Measurement of specific molecules in biological fluids reflecting bone formation or resorption rates. | Higher levels of bone formation and resorption markers in SCI mice treated with PTH. researchgate.net Increased serum osteocalcin with intermittent PTH. pnas.org Impaired resorptive response markers in Rac2 knockout mice treated with PTH. oup.com | Animal models (rats, mice). oup.comresearchgate.netnih.govpnas.orgmdpi.com |
Pathophysiological Implications of Pth 1 38 Human Dysregulation: Mechanistic Insights from Pre Clinical Models
Role in Experimental Models of Hyperparathyroidism (e.g., parathyroidectomized rats)
Experimental models of hyperparathyroidism, particularly those utilizing parathyroidectomized (PX) rats, have been instrumental in elucidating the pathophysiological effects of continuous exposure to parathyroid hormone (PTH), including the human fragment PTH (1-38). These models allow for the study of PTH's actions in the absence of endogenous hormone, providing a clearer picture of its direct effects on bone and mineral metabolism. oup.com
Continuous infusion of human PTH (1-38) in PX rats serves as a well-established model for the catabolic effects of PTH on the skeleton. oup.comnih.gov Studies using this model have demonstrated that sustained high levels of PTH (1-38) lead to significant bone resorption. oup.comnih.gov This is evidenced by a dose-dependent increase in serum-ionized calcium and a corresponding rise in the number of osteoclasts, the cells responsible for breaking down bone tissue. nih.govresearchgate.net At a sufficient dose, continuous PTH (1-38) infusion can elevate serum-ionized calcium to levels comparable to those seen in sham-parathyroidectomized rats, accompanied by a substantial increase in osteoclast numbers. nih.gov
The molecular mechanisms underlying these catabolic effects have been a key area of investigation. Research in PX rats has revealed that continuous PTH (1-38) administration rapidly and reciprocally regulates the expression of key signaling molecules in bone. Specifically, it leads to a dramatic and sustained increase in the messenger RNA (mRNA) expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and a concurrent decrease in the mRNA expression of Osteoprotegerin (OPG). oup.comnih.gov This shift in the RANKL/OPG ratio is a critical driver of osteoclast formation and activity, thereby promoting bone resorption. nih.govnih.gov These changes in gene expression can be observed as early as one hour after PTH infusion and are maintained over a 24-hour period. nih.gov
Furthermore, immunohistochemical analysis has confirmed a reduction in OPG protein levels in the bone of PTH-infused PX rats. oup.comnih.gov Circulating levels of OPG protein have also been shown to decrease in a dose-dependent manner following PTH (1-38) infusion. researchgate.net Concurrently, this model demonstrates that the catabolic state induced by continuous PTH (1-38) is associated with a coordinated decrease in the expression of genes related to bone formation. nih.gov The expression of markers for the osteoblast phenotype, such as osteoblast-specific transcription factor, osteocalcin (B1147995), bone sialoprotein, and type I collagen, is significantly downregulated. oup.comnih.gov
These findings from parathyroidectomized rat models underscore that the hyperparathyroid state, mimicked by continuous PTH (1-38) infusion, promotes a net catabolic effect on the skeleton. This is achieved through a sustained stimulation of RANKL and inhibition of OPG, which favors bone resorption, coupled with a suppression of genes associated with bone formation. nih.gov Transgenic mouse models overexpressing the human cyclin D1 oncogene have also been utilized to create a model of primary hyperparathyroidism (PHPT), characterized by hypercalcemia and hypophosphatemia due to excessive PTH secretion. oup.com These models have been valuable in studying the relationships between PTH, fibroblast growth factor 23 (FGF23), and sclerostin. oup.com
Table 1: Effects of Continuous hPTH (1-38) Infusion in Parathyroidectomized (PX) Rats
| Parameter | Observed Effect | Mechanism/Associated Finding | Reference |
|---|---|---|---|
| Serum Ionized Calcium | Dose-dependent increase | Increased bone resorption | oup.comnih.gov |
| Osteoclast Number | Dose-dependent increase | Enhanced osteoclast differentiation and recruitment | nih.govresearchgate.net |
| RANKL mRNA Expression | Sustained increase (up to 27-fold) | Stimulation of osteoclastogenesis | oup.comnih.gov |
| OPG mRNA Expression | Sustained decrease (up to 4.6-fold) | Removal of inhibition on osteoclastogenesis | oup.comnih.gov |
| Circulating OPG Protein | Dose-dependent decrease | Systemic reduction in osteoclastogenesis inhibitor | researchgate.net |
| Bone Formation Gene Expression (e.g., Osteocalcin, Type I Collagen) | Significant decrease | Suppression of osteoblast phenotype | oup.comnih.gov |
Mechanistic Understanding of PTH (1-38) (HUMAN) in Skeletal Disorder Models (non-therapeutic focus)
Pre-clinical models of skeletal disorders have provided significant mechanistic insights into how PTH (1-38) influences bone pathophysiology, distinct from its therapeutic applications. These models help to dissect the cellular and molecular pathways that are dysregulated in various bone diseases.
A key area of investigation has been the role of PTH in disuse-induced osteoporosis. In rat models where one hindlimb is immobilized to induce osteopenia, there is a notable decrease in trabecular bone area, number, and thickness. nih.govnasa.gov This is accompanied by an increase in the eroded perimeter of the bone and a decrease in the bone formation rate. nih.gov The administration of human PTH (1-38) in these models has been shown to stimulate cancellous bone formation, effectively restoring bone mass to the osteopenic site despite continued immobilization. nih.govnasa.gov This highlights the potent anabolic potential of PTH on bone modeling and remodeling processes even under conditions that favor bone loss.
The molecular mechanisms underlying PTH's effects on bone remodeling are complex and involve the regulation of several key signaling pathways. Continuous exposure to PTH, as seen in hyperparathyroidism, is known to have a catabolic effect on the skeleton. nih.gov This is mediated through the upregulation of RANKL and downregulation of OPG by osteoblasts and osteocytes, leading to increased osteoclast activity and bone resorption. nih.gov In contrast, intermittent administration of PTH has an anabolic effect, promoting bone formation. nih.gov
A critical pathway implicated in PTH's anabolic action is the Wnt signaling pathway. PTH has been shown to downregulate the expression of sclerostin (encoded by the SOST gene), a negative regulator of Wnt signaling produced by osteocytes. nih.gov By inhibiting sclerostin, PTH allows the anabolic Wnt pathway to proceed, leading to increased osteoblast proliferation, differentiation, and survival. nih.gov Studies in parathyroidectomized rats have shown that continuous infusion of PTH (1-38) can reduce the mRNA levels of another Wnt antagonist, Dickkopf1 (Dkk1), in a time-dependent manner. nih.gov This reduction in Dkk1 further contributes to the activation of the canonical Wnt pathway. nih.gov
The dual nature of PTH's action—catabolic with continuous exposure and anabolic with intermittent exposure—is a fundamental concept derived from preclinical models. nih.gov These models demonstrate that the duration and periodicity of the PTH signal determine the net effect on bone mass by differentially regulating gene expression in bone cells. nih.gov For instance, continuous infusion of PTH (1-34) or abaloparatide (a PTHrP analog) in mice leads to high bone turnover where resorption outweighs formation, particularly affecting cortical bone by decreasing its density and thickness while increasing porosity. oup.com
Furthermore, research using genetically modified mice has helped to delineate the specific roles of different signaling components. For example, the anabolic effects of intermittent PTH are attenuated in mice with osteocyte-selective ablation of the PTH receptor (PTH1R), demonstrating the crucial role of osteocytes in mediating PTH's anabolic signals. nih.gov These models have also been instrumental in understanding the interplay between PTH and other signaling molecules like FGF23, which is also regulated by PTH and plays a role in phosphate (B84403) homeostasis and bone mineralization. oup.commdpi.com
Table 2: Mechanistic Insights from PTH (1-38) in Skeletal Disorder Models
| Skeletal Disorder Model | Key Finding Related to PTH (1-38) | Underlying Mechanism | Reference |
|---|---|---|---|
| Disuse Osteoporosis (Immobilized Rat Limb) | Restoration of cancellous bone mass. | Stimulation of bone formation rate, mineral apposition rate, and longitudinal bone growth. | nih.govnasa.gov |
| Hyperparathyroidism (Continuous PTH Infusion) | Net catabolic effect on bone. | Sustained increase in RANKL/OPG ratio, leading to increased bone resorption. | nih.govnih.gov |
| General Bone Remodeling Models | Downregulation of Wnt signaling antagonists. | Inhibition of sclerostin and Dkk1 expression, permitting anabolic Wnt signaling. | nih.gov |
| Genetically Modified Mouse Models (e.g., PTH1R ablation) | Anabolic response to intermittent PTH is blunted. | Highlights the essential role of osteocytes and PTH1R in mediating anabolic effects. | nih.gov |
Insights into PTH Resistance Mechanisms from Research Models
Research models have been crucial in understanding the mechanisms behind PTH resistance, a key feature of disorders like pseudohypoparathyroidism (PHP). ebsco.commedscape.com PHP is a group of rare genetic disorders characterized by end-organ resistance to PTH, leading to hypocalcemia and hyperphosphatemia despite normal or elevated PTH levels. ebsco.commedscape.comscielo.br
The primary defect in most forms of PHP, particularly PHP type 1a and 1c, lies in the GNAS gene, which encodes the alpha-subunit of the stimulatory G protein (Gsα). ebsco.commedscape.com This protein is a critical component of the PTH receptor 1 (PTH1R) signaling pathway. nih.govoup.com When PTH binds to PTH1R, it should activate Gsα, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that mediates many of PTH's downstream effects. nih.govoup.comnih.gov Inactivating mutations in the maternally inherited GNAS allele disrupt this signaling cascade, causing resistance to PTH primarily in the kidneys. medscape.comoup.com
Research models, including knockout mice, have shown that PTH resistance can develop progressively. oup.com Mice with GNAS mutations may not show signs of PTH resistance at birth, but it develops with age, suggesting a gradual process of molecular changes. oup.com This delayed onset is hypothesized to be related to the gradual silencing of the paternal Gsα allele in the renal proximal tubules, which initially compensates for the defective maternal allele. oup.com
Different types of PHP are distinguished based on the specific response to exogenous PTH administration in research settings. In PHP type 1, there is a blunted urinary cAMP and phosphaturic response to PTH. oup.comnih.gov In contrast, PHP type 2 shows a normal cAMP response but a deficient phosphaturic response, indicating a defect downstream of cAMP generation. oup.comnih.gov The genetic basis for PHP type 2 is less understood. medscape.comnih.gov PHP type 1b is characterized by isolated renal resistance to PTH, often linked to epigenetic changes (imprinting defects) in the GNAS locus rather than coding mutations. nih.gov
Animal models of chronic kidney disease (CKD) have also provided significant insights into a state of acquired PTH resistance or "hyporesponsiveness." revistanefrologia.com In CKD, despite often markedly elevated PTH levels (secondary hyperparathyroidism), the skeleton and kidneys show a blunted response to the hormone. revistanefrologia.commdpi.com This resistance is multifactorial and is associated with:
Downregulation of PTH1R: Uremic conditions can lead to a decreased number of PTH receptors on target cells in both bone and kidney. revistanefrologia.com
Elevated FGF23 and Klotho: High levels of FGF23 and its co-receptor Klotho, which are common in CKD, can interfere with PTH signaling. revistanefrologia.com
Phosphate Retention: High phosphate levels can directly inhibit the calcium-sensing receptor (CaSR) and contribute to PTH resistance. revistanefrologia.commdpi.com
Vitamin D Deficiency: Reduced levels of active vitamin D (calcitriol) impair the normal feedback loop and cellular response to PTH. revistanefrologia.commdpi.com
Experimental models, such as uremic rats, have demonstrated that the calcemic response to a fixed dose of PTH is significantly reduced compared to that in normal animals. revistanefrologia.com This skeletal resistance contributes to the hypocalcemia that drives the progressive development of secondary hyperparathyroidism in CKD. revistanefrologia.com These models have been essential for dissecting the complex interplay of factors that lead to PTH resistance in uremia. revistanefrologia.com
Table 3: Mechanisms of PTH Resistance in Research Models
| Disorder/Model | Primary Defect/Mechanism | Key Experimental Observation | Reference |
|---|---|---|---|
| Pseudohypoparathyroidism (PHP) Type 1a/1c | Inactivating mutations in the maternal GNAS allele (Gsα protein). | Blunted cAMP and phosphaturic response to exogenous PTH. | medscape.comoup.comnih.gov |
| Pseudohypoparathyroidism (PHP) Type 2 | Defect downstream of cAMP generation. | Normal cAMP response but blunted phosphaturic response to PTH. | oup.comnih.gov |
| Chronic Kidney Disease (CKD) Models | Multifactorial: PTH1R downregulation, high FGF23/Klotho, phosphate retention, vitamin D deficiency. | Reduced calcemic response to PTH infusion, indicating skeletal and renal resistance. | revistanefrologia.commdpi.com |
| GNAS Knockout Mouse Models | Progressive development of PTH resistance with age. | Supports the hypothesis of gradual silencing of the paternal Gsα allele. | oup.com |
Cross-species Comparative Molecular and Physiological Research
Cross-species research has been fundamental to understanding the conserved and divergent aspects of PTH physiology, including the actions of fragments like PTH (1-38). While rodent models are extensively used, comparing their responses to those in other species, including humans, provides a more complete picture of PTH biology.
The amino acid sequence of PTH, particularly the N-terminal region (1-34) responsible for biological activity, is highly conserved across mammalian species such as humans, rats, mice, and cows. researchgate.net This high degree of homology is the reason why human PTH fragments can elicit biological responses in rodent models. nih.govnih.gov However, there are differences in the amino acid sequences of the PTH receptor (PTH1R) between species. For instance, the rat and mouse PTH1Rs are about 91% identical to the human PTH1R. nih.gov These subtle differences can lead to variations in ligand binding affinity and signaling potency. nih.gov
For example, some studies suggest that N-truncated PTH analogs exhibit higher binding affinities for the human PTH1R compared to the rodent PTH1R. nih.gov To address these species-specific differences, "humanized" mouse models have been developed, where the murine PTH1R gene is replaced with its human counterpart. nih.gov These models offer a more accurate system for evaluating the in vivo effects of PTH analogs intended for human use. nih.gov Studies in these humanized PTH1R knock-in mice have revealed differences in the physiological responses to various PTH ligands compared to wild-type mice, highlighting the importance of the specific receptor sequence in determining the biological outcome. nih.gov
Comparative studies have also been crucial in dissecting the signaling pathways activated by different PTH fragments. For instance, in vitro studies using rat osteoblast-like cells suggested that while PTH (1-34) activates both the protein kinase A (PKA) and protein kinase C (PKC) pathways, the shorter fragment, human PTH (1-31), only activates the PKA pathway. oup.com However, when these fragments were compared in healthy humans, both hPTH (1-34) and hPTH (1-31) produced similar increases in plasma and urinary cAMP (a marker of PKA activation) and had similar effects on phosphate excretion. oup.com This indicates that the primary signaling response in humans for both fragments is mediated through the PKA pathway, and that findings from rat cell lines may not always directly translate to human physiology. oup.com
The comparison between PTH and PTH-related peptide (PTHrP) also provides valuable insights. While they share structural homology in the N-terminal region and both bind to the PTH1R, their physiological roles are distinct. physiology.orgfrontiersin.org PTH acts as a classical endocrine hormone regulating systemic calcium, whereas PTHrP typically functions as a paracrine factor in tissues like the growth plate. physiology.orgfrontiersin.org Comparative studies of these two ligands in various species have helped to elucidate the structural determinants of their different functions and signaling properties. physiology.org
Table 4: Cross-species Comparative Research on PTH (1-38) and Related Peptides
| Area of Comparison | Finding | Implication | Reference |
|---|---|---|---|
| PTH (1-34) Amino Acid Sequence | Highly conserved across mammalian species. | Allows for the use of human PTH fragments in rodent models. | researchgate.net |
| PTH1R Amino Acid Sequence | ~91% identity between human and rodent PTH1R. | Can lead to differences in ligand binding and signaling; necessitates use of humanized models for some studies. | nih.gov |
| Signaling Pathways (hPTH 1-31 vs. 1-34) | In rat cells, 1-34 activates PKA & PKC; 1-31 activates PKA only. In humans, both primarily activate PKA for renal effects. | Demonstrates that in vitro findings in one species may not fully predict in vivo human response. | oup.com |
| Long-term Safety Profile (rhPTH 1-34) | Osteosarcoma risk observed in rats, but not in monkeys or humans. | Highlights significant species differences in bone biology and response to chronic PTH stimulation. | capes.gov.br |
| PTH vs. PTHrP Function | Share PTH1R but have distinct endocrine (PTH) vs. paracrine (PTHrP) roles. | Structural differences outside the primary binding domain likely determine their unique physiological functions. | physiology.orgfrontiersin.org |
Future Directions and Emerging Research Avenues for Pth 1 38 Human
Identification of Novel Binding Partners and Receptors
While the actions of PTH (1-38) are primarily mediated by the well-characterized PTH type 1 receptor (PTH1R), a class B G-protein coupled receptor (GPCR), compelling evidence suggests the existence of additional receptors and binding partners. nih.govoup.com The PTH1R recognizes the N-terminal portion of PTH with high affinity and is also activated by Parathyroid Hormone-related Protein (PTHrP). physiology.orgphysiology.org A second receptor, the PTH type 2 receptor (PTH2R), is activated by PTH but not PTHrP and is predominantly found in tissues like the central nervous system and pancreas, suggesting distinct physiological roles. physiology.orgwikipedia.orgmdpi.com
Future research is focused on identifying receptors that may bind other regions of the PTH molecule. A significant area of investigation is the search for a specific receptor for the C-terminal fragments of PTH. nih.govoup.com These fragments constitute the majority of circulating PTH and are not merely inactive by-products. nih.gov Evidence points towards a distinct C-terminal PTH receptor (CPTHR) that is abundantly expressed in bone cells like osteocytes and may mediate unique biological effects, including cell survival. nih.gov The identification and cloning of this putative receptor is a major goal, as it would fundamentally expand our understanding of PTH physiology. Research has begun to characterize the specific amino acid residues within the C-terminal portion of PTH that are critical for binding to this novel receptor, distinguishing its interaction from that of the PTH1R. nih.gov
| Receptor Name | Known Ligands | Primary Tissue Distribution | Key Research Focus |
| PTH Type 1 Receptor (PTH1R) | PTH (1-34), PTH (1-38), PTH (1-84), PTHrP | Bone, Kidney | Understanding biased agonism, endosomal signaling, and interaction with co-receptors. nih.govnih.gov |
| PTH Type 2 Receptor (PTH2R) | PTH, Tuberoinfundibular Peptide of 39 (TIP39) | Central Nervous System, Pancreas, Testes, Placenta | Elucidating its specific physiological roles in non-classical target tissues. physiology.orgnih.gov |
| C-terminal PTH Receptor (CPTHR) (Putative) | C-terminal PTH fragments (e.g., PTH (53-84)) | Bone (Osteocytes) | Molecular identification, cloning, and characterization of its signaling pathways and physiological functions. nih.govoup.com |
Exploration of Uncharacterized Signaling Pathways
The canonical signaling pathway for PTH (1-38) involves the activation of PTH1R, which couples to G-proteins to stimulate two primary downstream cascades: the adenylyl cyclase/cAMP/protein kinase A (PKA) pathway and the phospholipase C/inositol (B14025) trisphosphate/Ca2+/protein kinase C (PKC) pathway. nih.gov However, emerging research is revealing a more complex and nuanced signaling landscape.
A key area of future exploration is the concept of "non-canonical" signaling, particularly sustained signaling from intracellular compartments. nih.govphysiology.org The classical model of GPCR signaling involves transient activation at the cell surface followed by desensitization and internalization. physiology.org However, studies show that the PTH-PTH1R complex, after being internalized into endosomes, can continue to generate cAMP for prolonged periods. nih.govnih.gov This sustained endosomal signaling is a paradigm shift and is thought to have distinct physiological consequences compared to the transient signal from the plasma membrane. nih.govnih.gov Differentiating the downstream effects of plasma membrane versus endosomal signaling is a critical future goal. For instance, it has been hypothesized that transient signaling may promote bone formation, while sustained endosomal signaling could be linked to different outcomes. nih.gov
Furthermore, the crosstalk between PTH1R signaling and other major pathways, such as the Wnt signaling pathway, remains an active area of investigation. PTH has been shown to influence the Wnt pathway by modulating the expression of antagonists like Dickkopf1 (Dkk1) and sclerostin, thereby promoting β-catenin stabilization and activating canonical Wnt signaling. pnas.orgnih.gov Some evidence also points to a link between PTH actions and non-canonical, β-catenin-independent Wnt signaling. spandidos-publications.com Fully characterizing these interactions is essential for a complete understanding of the anabolic effects of PTH.
Advanced Computational Modeling of PTH (1-38) (HUMAN)-Receptor Interactions
Advanced computational and mathematical modeling has become an indispensable tool for dissecting the complex interactions between PTH (1-38) and its receptors. These in silico approaches provide mechanistic insights that are often difficult to obtain through experimental methods alone.
Molecular dynamics (MD) simulations are being used to visualize the dynamic process of PTH binding to PTH1R at an atomic level. nih.govpnas.org These simulations help elucidate how the peptide's N-terminal and C-terminal domains engage with the receptor's transmembrane and extracellular domains, respectively. nih.gov MD simulations can also reveal the subtle conformational changes in the receptor upon ligand binding that lead to its activation and subsequent G-protein coupling. nih.govnih.gov By simulating the behavior of PTH analogs or mutated receptors, researchers can predict how specific structural changes affect binding affinity and signaling outcomes, guiding the design of novel therapeutics. nih.govresearchgate.net
| Modeling Approach | Key Objectives | Examples of Insights |
| Molecular Dynamics (MD) Simulations | - Visualize ligand-receptor binding at the atomic level.- Characterize conformational changes during receptor activation.- Predict effects of mutations or analog designs. | - Revealed distinct binding features of PTH vs. PTHrP. nih.gov- Characterized allosteric inhibition mechanisms. nih.gov- Modeled the flexibility of the receptor's extracellular domain. researchgate.net |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Models | - Simulate the systemic effects of different PTH administration patterns.- Predict bone cell population dynamics.- Investigate the dose-dependency of anabolic vs. catabolic responses. | - Distinguished cellular responses to continuous vs. intermittent PTH. nih.gov- Modeled the nonlinear relationship between PTH dose and bone gain. researchgate.net- Simulated the progression of endocrine bone diseases. frontiersin.org |
Integration of Omics Technologies (e.g., Proteomics, Metabolomics)
The application of "omics" technologies—such as proteomics and metabolomics—represents a significant frontier in PTH research. These high-throughput approaches allow for a global, unbiased analysis of the molecular changes occurring in cells or tissues in response to PTH (1-38) stimulation, moving beyond the study of single molecules or pathways.
Proteomics , the large-scale study of proteins, can be used to identify the full complement of proteins whose expression or post-translational modification is altered by PTH. This can uncover novel downstream effectors and signaling nodes that mediate the hormone's diverse biological actions. For example, phosphoproteomics could map the entire network of kinases and substrates activated by PTH1R signaling, providing a more comprehensive picture than studies focused solely on PKA or PKC.
Metabolomics , which analyzes the complete set of small-molecule metabolites, offers a functional readout of the cellular metabolic state. Applying metabolomics to study conditions of PTH excess, such as primary hyperparathyroidism, has already begun to identify distinct metabolic profiles and potential biomarkers. nih.gov Future studies could apply these techniques specifically to PTH (1-38) to understand its impact on the metabolome of target cells like osteoblasts or kidney tubule cells. This could reveal novel links between PTH signaling and cellular energy pathways, amino acid metabolism, or lipid metabolism, providing new insights into its physiological functions. frontiersin.org The integration of these multi-omics datasets will be crucial for building comprehensive systems-level models of PTH action.
Role in Non-Classical Target Tissues (e.g., CNS, immune system, if mechanistic and non-clinical)
While bone and kidney are the classical targets for PTH, its receptors are expressed in a variety of other tissues, suggesting a broader range of physiological functions. Research into the mechanistic, non-clinical roles of PTH (1-38) in these non-classical tissues is a rapidly expanding field.
Central Nervous System (CNS): Both PTH1R and PTH2R are expressed in multiple brain regions, including the hypothalamus, hippocampus, and amygdala. nih.govresearchgate.net Studies suggest that the PTH system in the CNS may play a role in neuroprotection, neuroinflammation, and the modulation of catecholamine metabolism. nih.govbiorxiv.org Clinical observations of neuropsychiatric symptoms in patients with hyperparathyroidism further hint at a connection between PTH and brain function. nih.gov Future research aims to clarify the specific molecular mechanisms by which PTH (1-38) influences neuronal function and to identify the endogenous ligands and signaling pathways active in the CNS. biorxiv.org
Immune System: The interaction between PTH and the immune system is complex and multifaceted. Receptors for PTH have been identified on immune cells, including T and B lymphocytes. karger.comscienceopen.com PTH (1-38) and other fragments have been shown to have immunomodulatory effects, though reports have been conflicting, with some studies showing stimulatory effects on lymphocyte proliferation and others showing inhibition. karger.comnih.gov A critical emerging role is the interplay between T cells and the anabolic activity of PTH on bone. embopress.org PTH appears to require T cells to exert its full bone-building effect, potentially by modulating the production of factors like Wnt10b. pnas.org Elucidating the direct signaling mechanisms of PTH (1-38) in different lymphocyte subsets (e.g., CD4+, CD8+, regulatory T cells) is a key future direction to understand this "osteo-immunology" axis. embopress.orgnih.gov
Q & A
Q. What are the standard protocols for detecting PTH (1-38) in human serum, and how do cross-reactivity issues impact assay selection?
To detect PTH (1-38), most assays use a two-site ELISA with antibodies targeting distinct regions (e.g., N-terminal and C-terminal epitopes). For example, Meridian Life Science antibodies (E24101M and E24150M) show no cross-reactivity with shorter fragments like PTH (1-34) or (1-10), ensuring specificity for the full 1-38 sequence . Researchers must validate assays using synthetic PTH (1-38) peptides to confirm antibody specificity, particularly when studying bone metabolism or renal function.
Q. How should preclinical models be selected to study PTH (1-38)’s anabolic effects on bone?
Animal models like ovariectomized rats (mimicking postmenopausal osteoporosis) or aged mice are commonly used. Key parameters include bone mineral density (BMD) measurements via micro-CT and histomorphometric analysis of trabecular bone structure. For example, Jiang et al. (2003) demonstrated improved cortical and trabecular bone architecture in rodents treated with PTH analogs . Ensure models align with clinical endpoints (e.g., fracture risk reduction) to enhance translational relevance.
Q. What statistical methods are recommended for analyzing dose-response relationships in PTH (1-38) studies?
Linear mixed-effects models are suitable for longitudinal BMD data, accommodating individual variability and repeated measures. For categorical outcomes (e.g., fracture incidence), logistic regression with covariates (age, baseline BMD) is preferred. Consult a statistician early to design power calculations and avoid Type II errors, as emphasized in clinical trial frameworks .
Advanced Research Questions
Q. How can conflicting data on PTH (1-38)’s dual anabolic/catabolic effects be reconciled in mechanistic studies?
Contradictory findings (e.g., BMD improvement vs. transient resorption) may stem from dosing regimens or interaction with anti-resorptive therapies. For instance, McClung et al. (2005) observed differential bone remodeling effects when PTH (1-34) was combined with alendronate . To resolve this, design experiments comparing intermittent vs. continuous PTH administration and use biomarkers like serum CTX (resorption) and P1NP (formation) to track temporal dynamics .
Q. What molecular mechanisms underlie PTH (1-38)’s tissue-specific signaling, and how can this be modeled in vitro?
PTH (1-38) activates PTH1R receptors, triggering cAMP/PKA and β-arrestin pathways. To study tissue-specific responses, use primary osteoblast cultures and kidney tubule cells under varying calcium concentrations. Kronenberg (1993) highlighted ligand-receptor conformational changes as a determinant of signaling bias . Advanced techniques like FRET-based biosensors or CRISPR-edited PTH1R mutants can isolate pathway contributions .
Q. What strategies mitigate variability in PTH (1-38) pharmacokinetic studies across diverse populations?
Population pharmacokinetic (PopPK) modeling accounts for covariates like renal function, age, and sex. For example, Kurland et al. (2000) stratified male osteoporosis patients by creatinine clearance to explain variability in PTH (1-34) exposure . Combine sparse sampling with Bayesian estimation to reduce participant burden in clinical trials .
Q. How can translational research bridge gaps between preclinical PTH (1-38) findings and human trials?
Adopt a reverse-translational approach: Use human biospecimens (e.g., serum or bone biopsies) to validate preclinical biomarkers. Lindsay et al. (1997) linked PTH-induced BMD changes in postmenopausal women to rodent trabecular thickness data . Incorporate machine learning to identify multi-omics signatures predictive of treatment response, as proposed in neurophysiology studies .
Methodological Pitfalls and Solutions
Key Literature for Further Reading
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
